Zelavespib
Description
PU-H71 is a novel heat shock protein 90 (Hsp90) inhibitor[“]. It has shown anticancer activity in pre-clinical trials on triple-negative breast cancer[“]. The expression of Hsp90 is higher in cancer cells than in normal cells, and compared with normal cells, cancer cells are more dependent on Hsp90 for survivalr[“].
In scientific research, PU-H71 has been used in combination with other substances to assess therapeutic potential. For instance, a study combined prodigiosin with PU-H71 to treat the MDA-MB-231 cell line, a model for triple negative breast cancer[“]. The treatment resulted in a decrease of the number of adherent cells with apoptotic effects[“]. It increased the levels of caspases 3,8 and 9 and decreased the levels of mTOR expression[“]. Additionally, there was a remarkable decrease of Hsp90α transcription and expression levels upon treatment with combined therapy[“].
Another study found that PU-H71 could be a promising radiosensitizer for carbon-ion radiotherapy[“]. It was found to suppress the protein expression levels of Rad51 and Ku70, which are associated with the homologous recombination pathway and the non-homologous end-joining pathway of double-strand break repair[“].
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPVGFZUWFMATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236288 | |
| Record name | PU-H71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873436-91-0 | |
| Record name | PU-H71 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873436910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zelavespib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PU-H71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZELAVESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06IVK87M04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zelavespib (PU-H71): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zelavespib (also known as PU-H71) is a potent, purine-scaffold, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a critical molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3][4] Unlike therapies that target a single protein, this compound's mechanism of action involves the simultaneous disruption of multiple oncogenic signaling pathways, making it an attractive candidate for cancer treatment.[4][5] This document provides an in-depth technical overview of this compound's core mechanism, its effects on key signaling pathways, and the cellular consequences in cancer models, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is overexpressed in many cancer types, reflecting the cancer cells' increased reliance on its function to maintain the stability of mutated and overexpressed oncoproteins.[3][6] this compound exerts its anticancer effects by binding with high affinity to the ATP-binding pocket located in the N-terminal domain of Hsp90.[1][5] This competitive inhibition blocks the hydrolysis of ATP, which is essential for the Hsp90 chaperone cycle.[1]
The inhibition of Hsp90's ATPase activity locks the chaperone in a non-functional conformation, preventing it from properly folding and stabilizing its client proteins. These destabilized client proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[5] The concurrent degradation of multiple key oncoproteins cripples the cancer cell's signaling network, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Disruption of Key Oncogenic Signaling Pathways
By promoting the degradation of numerous Hsp90 client proteins, this compound simultaneously impacts several signaling pathways critical for tumorigenesis.[5]
-
Receptor Tyrosine Kinases (RTKs) and Downstream Effectors: this compound induces the dose-dependent degradation of multiple RTKs, including EGFR, HER3, IGF1R, and c-Kit, as well as key downstream signaling molecules like Raf-1 and Akt.[7] The loss of these proteins disrupts the PI3K/Akt/mTOR and MAPK pathways, which are central to regulating cell growth, proliferation, and survival.[5]
-
NF-κB Pathway: In triple-negative breast cancer (TNBC) cells, this compound treatment leads to the proteasome-mediated reduction of IRAK-1 and TBK1 levels.[7] This results in a significant decrease in NF-κB activity, a key pathway for promoting inflammation, cell survival, and chemoresistance.[7]
-
Cell Cycle Control: this compound causes a reduction in the expression of critical cell cycle regulators such as CDK1 and Chk1.[7] This disruption leads to cell cycle arrest, particularly augmenting the percentage of cells in the G2-M phase.[7]
-
DNA Damage Repair: this compound has been shown to inhibit key DNA double-strand break (DSB) repair pathways. It suppresses the protein expression of Rad51 and Ku70, which are essential for the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways, respectively.[1][8] This action sensitizes cancer cells to DNA-damaging agents like heavy ion radiation.[8]
Cellular and In Vivo Consequences
The widespread disruption of oncogenic signaling culminates in potent anti-tumor activity both in vitro and in vivo.
-
Inhibition of Cell Growth and Viability: this compound potently suppresses the growth of various cancer cell lines, with IC50 values in the nanomolar range.[7][9] For instance, in triple-negative breast cancer (TNBC) cell lines, it kills a significant portion of the initial cell population at a 1 µM concentration.[7]
-
Induction of Apoptosis: this compound induces apoptosis through multiple mechanisms. It causes the inactivation and downregulation of the anti-apoptotic protein Bcl-xL and induces the mitochondrial pathway of apoptosis mediated by caspase activation.[7]
-
Endoplasmic Reticulum (ER) Stress: At micromolar concentrations, this compound generates ER stress and activates the Unfolded Protein Response (UPR).[7] This is evidenced by the upregulation of ER stress markers like Grp78, Grp94, and CHOP, which can trigger apoptosis in cancer cells while sparing normal cells.[7]
-
Suppression of Invasion: this compound has been shown to markedly suppress the invasion of cancer cells, with high levels of suppression observed at a 1 µM concentration in MDA-MB-231 cells.[7]
-
In Vivo Tumor Regression: In xenograft models of TNBC, administration of this compound led to a 100% complete response, with tumors reduced to scar tissue.[7] This was accompanied by a significant reduction in proliferative and anti-apoptotic molecules within the tumor, a decrease in tumor cell proliferation, and a substantial increase in apoptosis.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines and models.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| MDA-MB-468 | Triple-Negative Breast Cancer | Growth Inhibition | 65 | [7][9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 140 | [7][9] |
| HCC-1806 | Triple-Negative Breast Cancer | Growth Inhibition | 87 | [7][9] |
| SKBr3 | Breast Cancer | Growth Inhibition (SRB) | 50 | [7] |
| MCF7 | Breast Cancer | Hsp90 Inhibition (Her2 level) | 60 |[7] |
Table 2: Downstream Effects of this compound on Protein Expression and Cellular Processes
| Cell Line / Model | Treatment | Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| MDA-MB-231 | 0.5 µM this compound | Reduction in NF-κB activity | ~84% | [7] |
| MDA-MB-231 | 1.0 µM this compound | Reduction in NF-κB activity | ~90% | [7] |
| MDA-MB-231 | 1.0 µM this compound | Suppression of cell invasion | ~90% | [7] |
| MDA-MB-231 | 2.5 µM this compound | Upregulation of Grp94 protein | 3.7-fold | [7] |
| MDA-MB-231 | 2.5 µM this compound | Upregulation of Grp78 protein | 4.9-fold | [7] |
| MDA-MB-231 | 2.5 µM this compound | Upregulation of CHOP protein | 48-fold | [7] |
| MDA-MB-468 | 1.0 µM this compound (24h) | Increase in G2-M phase cells | to 69% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in EGFR | 80% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in HER3 | 95% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in Raf-1 | 99% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in Akt | 80% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in p-Akt | 65% | [7] |
| MDA-MB-231 Xenograft | 75 mg/kg this compound | Increase in apoptosis | 6-fold |[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound's mechanism of action.
Cell Viability and Growth Inhibition Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into opaque-walled 96-well microtiter plates at a density of approximately 8x10³ cells per well in 100 µL of medium.[7]
-
Treatment: After allowing cells to adhere, they are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO). Plates are incubated for a specified time (e.g., 72 hours) at 37°C.[7]
-
Lysis and Signal Generation: Plates are equilibrated to room temperature. An equal volume (100 µL) of CellTiter-Glo® reagent is added to each well.[7]
-
Signal Measurement: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-15 minute incubation at room temperature to stabilize the luminescent signal.[7]
-
Data Acquisition: Luminescence is measured using a microplate reader. The data is used to calculate IC50 values.[7]
Western Blotting for Protein Degradation
This technique is used to detect changes in the levels of specific proteins following drug treatment.
-
Cell Culture and Treatment: Cells are cultured to ~80% confluency and treated with this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis. Proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., Akt, Raf-1, EGFR, CDK1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.
DNA Double-Strand Break (DSB) Repair Assay (γ-H2AX Foci)
This immunofluorescence-based assay visualizes the formation and resolution of DNA DSBs.
-
Cell Culture and Treatment: Cells are grown on coverslips and pre-treated with this compound (e.g., 1 µM) or DMSO for 24 hours.[8]
-
Irradiation: Cells are irradiated with X-rays or heavy ions (e.g., carbon ions) to induce DSBs.[8]
-
Fixation and Permeabilization: At various time points post-irradiation, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DSBs. Following washes, a fluorescently-labeled secondary antibody is applied.
-
Microscopy and Analysis: Coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are captured using a fluorescence microscope. The number of γ-H2AX foci per nucleus is counted to quantify the extent of DNA damage and the efficiency of repair.[8]
References
- 1. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitors as selective anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 6. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Zelavespib (PU-H71): A Deep Dive into its Molecular Architecture and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelavespib, also known as PU-H71, is a potent and selective synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a purine-based small molecule, it has demonstrated significant anti-neoplastic activity across a range of preclinical cancer models. This technical guide provides an in-depth overview of this compound's molecular structure, its mechanism of action, and a summary of its biological activity, supported by quantitative data and detailed experimental methodologies.
Molecular Structure and Properties
This compound is chemically described as 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C18H21IN6O2S | [2] |
| Molecular Weight | 512.37 g/mol | [1] |
| IUPAC Name | 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine | [2] |
| SMILES | CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N | [2] |
| CAS Number | 873436-91-0 | [1] |
| Synonyms | PU-H71, NSC 750424 | [1] |
Mechanism of Action: Targeting the HSP90 Chaperone Machinery
This compound exerts its anti-cancer effects by selectively inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.
By binding with high affinity to the ATP-binding pocket in the N-terminus of HSP90, this compound disrupts the chaperone's function.[3] This inhibition leads to the misfolding of HSP90 client proteins, which are subsequently targeted for ubiquitination and proteasomal degradation.[3] This targeted degradation of oncoproteins disrupts multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis.[3]
Biological Activity and Efficacy
This compound has demonstrated potent activity against a wide array of cancer types in both in vitro and in vivo studies. Its efficacy is particularly pronounced in tumors that are highly dependent on HSP90 client proteins.
In Vitro Activity
The inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 51 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [1] |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | [1] |
| K562 | Chronic Myelogenous Leukemia | 130 | [5] |
| Mia-PaCa-2 | Pancreatic Cancer | 150 | [5] |
| SKBr3 | Breast Cancer | 50 | [1] |
| MCF7 | Breast Cancer | 60 | [1] |
| Glioma Cells (sensitive) | Glioblastoma | 100-500 | [6] |
| Glioma Cells (less sensitive) | Glioblastoma | 1000-1500 | [6] |
In Vivo Activity
Preclinical studies in xenograft models have shown significant tumor growth inhibition and even complete responses upon treatment with this compound.
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 75 mg/kg daily | 100% complete response, tumors reduced to scar tissue after 37 days | [1] |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 75 mg/kg, 3 times/week | 96% inhibition of tumor growth | [1] |
| Ewing Sarcoma Xenograft | Ewing Sarcoma | Not Specified | Significant reduction in tumor growth and metastatic burden | [4] |
| Farage, OCI-Ly7, SU-DHL4 Xenografts | B-cell Lymphoma | 75 mg/kg | Decreased abundance of c-Raf, Akt, and NEMO; increased apoptosis | [7] |
Impact on Cellular Signaling Pathways
By promoting the degradation of a multitude of HSP90 client proteins, this compound disrupts several critical oncogenic signaling pathways.
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation. Akt is a well-established HSP90 client protein. This compound treatment leads to the degradation of Akt, resulting in the inhibition of downstream pro-survival signals and the induction of apoptosis.[8]
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Key components of this pathway, such as RAF-1, are HSP90 client proteins. This compound-mediated degradation of RAF-1 disrupts the entire signaling cascade, leading to reduced cancer cell proliferation.
JAK/STAT Pathway
The JAK/STAT signaling pathway is frequently hyperactivated in various cancers and plays a role in cell proliferation, survival, and immune evasion. JAK kinases are known HSP90 client proteins. Inhibition of HSP90 by this compound leads to the degradation of JAKs, thereby suppressing STAT activation and the transcription of target genes involved in tumorigenesis.[9]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the activity of this compound.
HSP90 Binding Assay (Competitive Displacement)
This assay measures the ability of a compound to displace a fluorescently labeled HSP90 inhibitor, thereby determining its binding affinity.
Materials:
-
Purified recombinant human HSP90 protein
-
Fluorescently labeled HSP90 probe (e.g., Cy3B-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40)
-
96-well black microtiter plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified HSP90 protein and the fluorescent probe to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at 4°C for 24 hours on a shaker.
-
Measure the fluorescence polarization (FP) in each well using a plate reader.
-
Calculate the concentration of this compound required to displace 50% of the fluorescent probe (EC50) by fitting the data to a sigmoidal dose-response curve.
Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Client Protein Degradation
This technique is used to detect and quantify the levels of specific HSP90 client proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Conclusion
This compound (PU-H71) is a promising HSP90 inhibitor with a well-defined molecular structure and a clear mechanism of action. Its ability to induce the degradation of a wide range of oncoproteins leads to the disruption of multiple oncogenic signaling pathways, resulting in potent anti-cancer activity in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of HSP90-targeted therapies. Further investigation into its clinical efficacy and the identification of predictive biomarkers will be crucial for its successful translation into a therapeutic agent for cancer patients.
References
- 1. immunostep.com [immunostep.com]
- 2. researchgate.net [researchgate.net]
- 3. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted intervention by the Hsp90 inhibitor ganetespib (STA-9090) in cancer cells with activated JAK/STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Zelavespib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelavespib (PU-H71) is a potent, second-generation, purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical for cancer cell survival and proliferation.[1][2] By inhibiting the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of these oncogenic client proteins.[1][3] This targeted disruption of multiple signaling pathways simultaneously underscores the therapeutic potential of this compound in various malignancies. Furthermore, this compound exhibits preferential binding to the activated, tumor-associated form of HSP90, which exists in a high-affinity, multi-chaperone complex known as the epichaperome.[4][5] This selectivity may contribute to a wider therapeutic window compared to first-generation HSP90 inhibitors.[3]
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this agent.
Pharmacokinetics
This compound has been evaluated in both preclinical animal models and human clinical trials. A key characteristic of its pharmacokinetic profile is its prolonged retention in tumor tissue compared to plasma and other non-diseased tissues.[1]
Preclinical Pharmacokinetics
In preclinical studies using mouse xenograft models, this compound demonstrated rapid clearance from plasma and most normal tissues, with a half-life of approximately 2.65 to 5.03 hours.[2] In stark contrast, the tumor half-life was significantly longer, estimated to be around 60 hours.[1] This extended tumor residence time is a critical aspect of its pharmacology, suggesting that intratumoral drug concentrations remain at therapeutic levels long after plasma concentrations have declined.[6]
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice [2]
| Tissue | Mean Terminal Half-life (T1/2) (hours) |
| Plasma | 4.38 |
| Lung | 3.37 |
| Heart | 3.10 |
| Muscle | 5.03 |
| Bone | 2.84 |
| Brain | 2.65 |
| Tumor (MDA-MB-468) | ~60 [1] |
Clinical Pharmacokinetics
A first-in-human Phase I clinical trial of this compound was conducted in patients with advanced solid tumors.[4] The study confirmed a manageable safety profile and provided key human pharmacokinetic data.
Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose) [4]
| Parameter | Value |
| Mean Terminal Half-life (T1/2) | 8.4 ± 3.6 hours |
| Time to Maximum Concentration (Tmax) | ~1 hour (end of 1-hour infusion) |
| Maximum Concentration (Cmax) | Dose-dependent |
| Area Under the Curve (AUC0-∞) | Dose-dependent |
The study demonstrated a linear relationship between the administered dose and both Cmax and AUC, indicating predictable exposure with increasing doses.[4] The mean plasma half-life in humans was consistent with the preclinical data observed in mice.[2][4]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its inhibition of HSP90 and the subsequent degradation of its client proteins. These effects have been characterized in both in vitro and in vivo models.
In Vitro Pharmacodynamics
This compound is a potent inhibitor of HSP90 with a half-maximal inhibitory concentration (IC50) of 51 nM.[7] It has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly in triple-negative breast cancer (TNBC).[7]
Table 3: In Vitro Activity of this compound in Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC50 (nM) | Effect at 1 µM |
| MDA-MB-468 | TNBC | 65 | 80% cell killing |
| MDA-MB-231 | TNBC | 140 | 65% cell killing |
| HCC-1806 | TNBC | 87 | 80% cell killing |
Treatment with this compound leads to a dose-dependent degradation of key oncogenic client proteins.[7]
Table 4: In Vitro Client Protein Degradation by this compound (MDA-MB-231 cells) [7]
| Client Protein | Concentration | % Decrease |
| EGFR | 75 mg/kg (in vivo) | 80% |
| HER3 | 75 mg/kg (in vivo) | 95% |
| Raf-1 | 75 mg/kg (in vivo) | 99% |
| Akt | 75 mg/kg (in vivo) | 80% |
| p-Akt | 75 mg/kg (in vivo) | 65% |
| IRAK-1 | 0.5 µM | ~84% |
| TBK1 | 1 µM | ~90% |
In Vivo Pharmacodynamics
In vivo studies have corroborated the potent anti-tumor activity of this compound. In a mouse xenograft model using MDA-MB-231 cells, administration of this compound at 75 mg/kg resulted in a 96% inhibition of tumor growth.[7] This was accompanied by a significant reduction in tumor cell proliferation, a decrease in activated Akt, and a substantial increase in apoptosis.[7] A hallmark of HSP90 inhibition is the induction of the heat shock response, leading to the upregulation of chaperones like HSP70. This has been observed in response to this compound treatment and can serve as a pharmacodynamic biomarker of target engagement.[6]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a common method for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 MDA-MB-231 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 75 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to the desired dosing schedule (e.g., daily or three times a week).
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits the HSP90 chaperone cycle.
Caption: A typical workflow for evaluating this compound.
Conclusion
This compound is a promising HSP90 inhibitor with a distinct pharmacokinetic profile characterized by prolonged tumor retention. Its potent pharmacodynamic effects, leading to the degradation of multiple oncoproteins, have been demonstrated in a variety of preclinical models. The data summarized in this guide provide a solid foundation for further research into the clinical applications of this compound and for the development of rational combination therapies. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers aiming to investigate this and similar targeted agents.
References
- 1. Unraveling the Mechanism of Epichaperome Modulation by this compound: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
Zelavespib (PU-H71): A Technical Guide to its Impact on Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zelavespib (also known as PU-H71), a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). It delves into the core mechanism of action, its profound effects on critical oncogenic signaling pathways, and detailed experimental methodologies.
Introduction: The Role of Hsp90 in Cancer and the Advent of this compound
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1][2][3] In cancer cells, Hsp90 is overexpressed and essential for stabilizing numerous oncoproteins that drive tumor initiation, progression, and survival.[4][5] These client proteins are key components of signaling pathways that regulate cell growth, proliferation, and apoptosis.[1][2] Consequently, inhibiting Hsp90 has emerged as a promising therapeutic strategy to simultaneously dismantle multiple oncogenic networks.[1][5]
This compound is a purine-based, potent, and selective inhibitor of Hsp90.[6] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[4] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90-dependent client proteins, resulting in a broad-spectrum anti-cancer activity.[4]
Core Mechanism of Action of this compound
The primary mechanism of this compound involves the competitive inhibition of ATP binding to Hsp90. This seemingly simple action triggers a cascade of events within the cancer cell:
-
Inhibition of Chaperone Function: Without ATP, the Hsp90 chaperone cycle is arrested, leaving client proteins in an unstable, unfolded, or misfolded state.
-
Client Protein Degradation: These destabilized oncoproteins are recognized by the cellular quality control machinery and are targeted for degradation via the ubiquitin-proteasome pathway.[4]
-
Simultaneous Pathway Disruption: By promoting the degradation of multiple client proteins, this compound effectively shuts down several key signaling pathways that are critical for the cancer cell's survival and proliferation.[5]
Caption: Core mechanism of this compound action on Hsp90.
Impact on Key Oncogenic Signaling Pathways
This compound's efficacy stems from its ability to concurrently inhibit multiple signaling cascades.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Akt is a well-established Hsp90 client protein.[7]
-
Effect of this compound: Treatment with this compound leads to the dose-dependent degradation of Akt.[6] This inactivation of Akt signaling results in decreased cell survival and the induction of apoptosis.[6] In some cellular contexts, Hsp90 inhibition can paradoxically lead to a transient activation of Akt, mediated by Src kinase, before the eventual degradation of Akt protein.[8]
Caption: this compound-mediated disruption of the PI3K/Akt pathway.
The Ras/Raf/MEK/ERK (MAPK) pathway is crucial for cell proliferation, differentiation, and survival.[9] Key kinases in this pathway, such as Raf-1, are Hsp90 client proteins.
-
Effect of this compound: this compound treatment causes the degradation of Raf-1, which in turn blocks the downstream signaling cascade, leading to reduced ERK phosphorylation.[6] This disruption contributes to the anti-proliferative effects of the drug.
Caption: this compound-mediated disruption of the MAPK/ERK pathway.
This compound's impact extends to numerous other oncoproteins and pathways, including:
-
Receptor Tyrosine Kinases: EGFR, HER3, and c-Kit are degraded, shutting down their respective signaling pathways.[6]
-
Cell Cycle Regulators: CDK1 and Chk1 levels are reduced, leading to cell cycle arrest, particularly in the G2/M phase.[6]
-
NF-κB Signaling: this compound causes a proteasome-mediated reduction in IRAK-1 and TBK1, resulting in a significant decrease in NF-κB activity.[6]
-
JAK/STAT Pathway: As JAK kinases are Hsp90 clients, their inhibition disrupts STAT signaling, which is crucial for many hematological and solid tumors.[10]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Concentration | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 51 nM | N/A | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 65 nM | N/A | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 140 nM | N/A | [6] |
| HCC-1806 | Triple-Negative Breast Cancer | IC50 | 87 nM | N/A | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Kill | 80% | 1 µM | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Kill | 65% | 1 µM | [6] |
| HCC-1806 | Triple-Negative Breast Cancer | Cell Kill | 80% | 1 µM | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Invasion Suppression | 90% | 1 µM | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | NF-κB Activity Reduction | ~84% | 0.5 µM | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | NF-κB Activity Reduction | ~90% | 1 µM | [6] |
Table 2: In Vivo Efficacy and Biomarker Modulation
| Tumor Model | Treatment | Outcome | Biomarker Change | Reference |
| MDA-MB-231 | 75 mg/kg, daily | 100% complete response | EGFR ↓80%, HER3 ↓95%, Raf-1 ↓99%, Akt ↓80%, p-Akt ↓65% | [6] |
| MDA-MB-231 | 75 mg/kg, 3x/week | 96% tumor growth inhibition | Activated Akt ↓85%, Apoptosis ↑6-fold | [6] |
Detailed Experimental Protocols
The following are representative methodologies for studying the effects of this compound.
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-468, MDA-MB-231) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is added to the media at the desired final concentrations. Control cells are treated with an equivalent volume of the solvent.
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, Raf-1, ERK, GAPDH).
-
Washing & Secondary Antibody: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical experimental workflow for Western blotting.
-
Cell Implantation: Athymic nude mice are subcutaneously injected in the flank with a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) in a medium/Matrigel mixture.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to the specified dose and schedule (e.g., 75 mg/kg, daily). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion and Future Directions
This compound demonstrates potent anti-cancer activity by targeting Hsp90, a critical node in oncogenic signaling. Its ability to induce the degradation of a broad range of oncoproteins, including key components of the PI3K/Akt and MAPK pathways, provides a multi-pronged attack on cancer cell survival and proliferation. The quantitative data from preclinical models strongly support its therapeutic potential. Current and future research will continue to explore its efficacy in various cancer types, potential combination therapies to overcome resistance, and the identification of predictive biomarkers to select patient populations most likely to respond to treatment.[4] The ongoing clinical trials, such as the Phase 2 study in myeloproliferative neoplasms, will be crucial in defining the clinical utility of this compound.[12][13]
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibition transiently activates Src kinase and promotes Src-dependent Akt and Erk activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
In vitro efficacy of Zelavespib in breast cancer cell lines
An In-Depth Technical Guide to the In Vitro Efficacy of Zelavespib in Breast Cancer Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as PU-H71) is a potent, synthetic inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1][2][3] The inhibition of Hsp90 presents a compelling therapeutic strategy by simultaneously disrupting multiple signaling pathways essential for tumor growth, proliferation, and survival.[3][4] This document provides a comprehensive technical overview of the in vitro efficacy of this compound in breast cancer cell lines, with a particular focus on Triple-Negative Breast Cancer (TNBC). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Mechanism of Action
Hsp90 is a chaperone protein that facilitates the proper folding, stabilization, and activation of a wide array of client proteins, many of which are critical components of cancer-promoting signaling pathways.[3] These clients include receptor tyrosine kinases, signaling intermediates, and transcription factors.[3][5] this compound exerts its anti-cancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[4] This leads to the proteasome-mediated degradation of Hsp90 client proteins, resulting in the suppression of tumor cell proliferation, invasion, and survival, and the induction of apoptosis.[4][6]
Quantitative In Vitro Efficacy Data
This compound demonstrates potent activity against a range of breast cancer cell lines, particularly those of the aggressive triple-negative subtype.
Table 1: IC₅₀ Values of this compound in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Breast Cancer Subtype | IC₅₀ (nM) | Citation(s) |
| MDA-MB-468 | Triple-Negative | 51 - 65 | [1][2][6] |
| HCC-1806 | Triple-Negative | 87 | [6] |
| MDA-MB-231 | Triple-Negative | 140 | [6] |
Table 2: Cytotoxic and Cellular Effects of this compound
Summary of key in vitro effects of this compound at specified concentrations and time points.
| Effect | Cell Line | Concentration | Result | Citation(s) |
| Cell Killing | MDA-MB-468 | 1 µM | 80% reduction in initial cell population | [6] |
| MDA-MB-231 | 1 µM | 65% reduction in initial cell population | [6] | |
| HCC-1806 | 1 µM | 80% reduction in initial cell population | [6] | |
| Cell Cycle Arrest | MDA-MB-468 | 1 µM (24h) | 69% of cells in G2-M phase | [6] |
| NF-κB Activity | MDA-MB-231 | 0.5 µM | ~84% reduction | [6] |
| MDA-MB-231 | 1 µM | ~90% reduction | [6] | |
| Cell Invasion | MDA-MB-231 | 1 µM | 90% suppression | [6] |
Table 3: Effect of this compound on Hsp90 Client Protein Expression
This compound treatment leads to a dose-dependent degradation or inactivation of key tumor-driving molecules.[6]
| Client Protein | Function | Effect of this compound | Citation(s) |
| EGFR, IGF1R, HER3 | Receptor Tyrosine Kinases (Growth) | Degradation / Inactivation | [6] |
| Raf-1 | Kinase (Proliferation) | Degradation / Inactivation | [6] |
| Akt | Kinase (Survival) | Degradation / Inactivation | [6] |
| CDK1, Chk1 | Cell Cycle Regulation | Reduction in expression | [6] |
| Bcl-xL | Anti-Apoptotic Protein | Downregulation | [6] |
| IRAK-1, TBK1 | Kinases (NF-κB Pathway) | Proteasome-mediated reduction | [6] |
Detailed Experimental Protocols
The following sections describe the methodologies used to generate the in vitro data presented above.
Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded at a density of 8 x 10³ cells per well in 100 µL of medium in black, 96-well microtiter plates.[6]
-
Treatment: After allowing cells to adhere, they are treated with this compound at various concentrations or with a vehicle control (DMSO).[6]
-
Incubation: Plates are incubated for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere.
-
Assay Procedure:
-
Plates are equilibrated to room temperature for approximately 30 minutes.[6]
-
100 µL of CellTiter-Glo® reagent is added to each well.[6]
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Plates are incubated at room temperature for 10-15 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition: Luminescence is recorded using a microplate reader. The signal is proportional to the amount of ATP and, therefore, to the number of viable cells in the well.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-EGFR) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is used to confirm equal protein loading across lanes.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.
-
Cell Preparation: Cells are seeded and treated with this compound as required. Following treatment, both adherent and floating cells are collected.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed to remove ethanol and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence from the DNA dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram that displays the number of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The in vitro data robustly demonstrates that this compound is a highly potent inhibitor of breast cancer cell growth, particularly in triple-negative models. Its ability to induce degradation of multiple key oncoproteins leads to significant cytotoxic effects, cell cycle arrest at the G2-M phase, and potent inhibition of cell invasion. These findings underscore the therapeutic potential of Hsp90 inhibition as a strategy to combat aggressive breast cancers. While these in vitro results are promising, further investigation, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic efficacy and safety profile of this compound in breast cancer patients.[2][7] The combination of this compound with other therapeutic agents, such as chemotherapy or targeted therapies, may also represent a promising avenue to overcome drug resistance and improve patient outcomes.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Based HSP90 Inhibitors in Breast Cancer Models: A Systematic Review [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Safety and efficacy of HSP90 inhibitor ganetespib for neoadjuvant treatment of stage II/III breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat-shock protein enables tumor evolution and drug resistance in breast cancer | Whitehead Institute [wi.mit.edu]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of Zelavespib: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zelavespib (also known as PU-H71) is a potent, purine-scaffold, second-generation inhibitor of Heat Shock Protein 90 (HSP90). Preclinical investigations have demonstrated its significant anti-tumor activity across a range of solid tumor models, both in vitro and in vivo. By selectively binding to the ATP pocket of HSP90, this compound disrupts the chaperone's function, leading to the degradation of numerous oncogenic client proteins. This action results in the simultaneous inhibition of multiple signaling pathways critical for cancer cell growth, proliferation, survival, and invasion. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, efficacy data in solid tumors, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone essential for the conformational stability and function of a wide array of client proteins.[1] Many of these client proteins are key drivers of oncogenesis. Inhibition of HSP90 by this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins.[2] This results in the disruption of critical signaling pathways that promote tumor cell proliferation and survival.[2]
Key client proteins and pathways affected by this compound include:
-
Receptor Tyrosine Kinases: EGFR, HER3[3]
-
Downstream Signaling Molecules: Raf-1, Akt, p-Akt[3]
-
Cell Cycle Regulators: CDK1, Chk1
-
Apoptosis Regulators: Bcl-xL
-
Inflammatory Pathways: IRAK-1, TBK1, leading to reduced NF-κB activity.
This multi-targeted approach allows this compound to overcome the redundancy often seen in cancer signaling networks.
Figure 1: Mechanism of Action of this compound.
Preclinical Efficacy: In Vitro Studies
This compound has demonstrated potent cytotoxic and anti-proliferative activity across a panel of solid tumor cell lines. Notably, it has shown significant efficacy in triple-negative breast cancer (TNBC) models.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MDA-MB-468 | Triple-Negative Breast Cancer | 51, 65 | Potent growth suppression and induction of cell death.[3] A 1 µM concentration killed 80% of the initial cell population. |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | A 1 µM concentration killed 65% of the initial cell population and suppressed cell invasion by 90%. |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | A 1 µM concentration killed 80% of the initial cell population. |
| Various | Melanoma, Cervix, Colon, Liver, Lung | N/A | This compound-induced ER stress triggers apoptosis in these cancer cell types, but not in normal human fibroblasts.[3] |
Table 1: In Vitro Activity of this compound in Solid Tumor Cell Lines
Preclinical Efficacy: In Vivo Studies
Animal models have corroborated the potent anti-tumor activity of this compound observed in vitro. Studies using human tumor xenografts in immunodeficient mice have shown significant tumor growth inhibition and even complete responses.
| Tumor Model | Dosing Regimen | Results |
| MDA-MB-231 Xenograft | 75 mg/kg, i.p., alternate day schedule | 100% complete response ; tumors were reduced to scar tissue after 37 days.[3] This was accompanied by a significant reduction in oncoproteins: EGFR (80%), HER3 (95%), Raf-1 (99%), Akt (80%), and p-Akt (65%).[3] |
| MDA-MB-231 Xenograft | 75 mg/kg, i.p., 3 times per week | 96% inhibition of tumor growth .[3] This was associated with a 60% reduction in tumor cell proliferation, an 85% decline in activated Akt, and a 6-fold increase in apoptosis.[3] |
Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
Preclinical Pharmacokinetics and Metabolism
While a complete preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) profile for this compound is not extensively detailed in publicly available literature, metabolic stability studies have been conducted using liver microsomes from various species.[4] These studies are crucial for predicting the metabolic fate of a drug candidate in humans.
A first-in-human study reported that a metabolic pathway for this compound was established using these preclinical microsome studies.[4][5] In the clinical setting, following intravenous administration, this compound exhibited a mean terminal half-life (T1/2) of approximately 8.4 hours.[6]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the method used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Exponentially growing cells (e.g., MDA-MB-231) are seeded into black, 96-well microtiter plates at a density of 8 x 10³ cells per well in 100 µL of medium.
-
Compound Treatment: Cells are incubated with either vehicle control (DMSO) or varying concentrations of this compound for the specified duration (e.g., 72 hours) at 37°C. Each condition is performed in triplicate.
-
Lysis and Luminescence: Plates are equilibrated to room temperature for approximately 30 minutes. 100 µL of CellTiter-Glo® reagent is added to each well.
-
Signal Stabilization: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 15 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence, which is proportional to the amount of ATP present and thus the number of viable cells, is read using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for assessing the in vivo efficacy of this compound.
Figure 2: Experimental Workflow for an In Vivo Xenograft Study.
Western Blot Analysis for Biomarker Modulation
-
Tissue/Cell Lysis: Tumor tissues or treated cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., EGFR, p-Akt, Akt, GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for solid tumors. Its mechanism of action, which involves the simultaneous disruption of multiple oncogenic pathways through HSP90 inhibition, provides a robust rationale for its use in cancers reliant on these signaling networks. Potent in vitro cytotoxicity and significant in vivo efficacy, particularly in models of triple-negative breast cancer, highlight its therapeutic potential. Further investigation into its preclinical ADME profile and continued evaluation in various solid tumor contexts are warranted to fully define its clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Zelavespib: A Technical Guide to its Impact on Cell Cycle Progression and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelavespib (PU-H71) is a potent, selective, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a critical molecular chaperone responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[2][3][4] By inhibiting Hsp90's ATP-binding pocket, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins.[2] This targeted disruption of multiple oncogenic drivers simultaneously results in potent anti-proliferative and pro-apoptotic effects in various cancer models. This guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates cell cycle progression and induces apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: Hsp90 Inhibition
Hsp90 is overexpressed in numerous cancer types and exhibits a higher affinity for inhibitors like this compound in tumor cells compared to normal cells.[5] This is attributed to its assembly into a high-affinity, multichaperone complex in the stressed environment of a cancer cell.[5] this compound binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding and hydrolysis, a process essential for its chaperone function.[2] Consequently, Hsp90 client proteins, which include critical cell cycle regulators and anti-apoptotic factors, are destabilized and targeted for ubiquitination and degradation by the proteasome.[2][3]
Impact on Cell Cycle Progression
This compound treatment leads to significant cell cycle arrest, primarily at the G1 and G2/M phases, depending on the cancer cell type.[2] This effect is a direct consequence of the degradation of key Hsp90 client proteins that govern cell cycle checkpoints.
Key Client Proteins and Pathways
-
G2/M Arrest: this compound induces a robust G2/M arrest by promoting the degradation of proteins essential for mitotic entry.[5] This includes:
-
CDK1 (Cyclin-Dependent Kinase 1): The master regulator of the G2/M transition. Its degradation prevents cells from entering mitosis.[6][7]
-
Chk1 (Checkpoint Kinase 1): A crucial kinase that, when active, prevents entry into mitosis in response to DNA damage. Its degradation can lead to mitotic catastrophe.[6]
-
Cdc25C: The phosphatase that activates the CDK1/Cyclin B complex. Hsp90 inhibition leads to its proteasomal degradation, preventing CDK1 activation.[5]
-
-
G1 Arrest: In other contexts, Hsp90 inhibition can cause a G1-phase arrest through the downregulation of:
Quantitative Data: Cell Cycle Arrest
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-468 (TNBC) | 1 µM this compound (PU-H71) for 24h | Increase in G2/M phase population to 69% | [6] |
| H2052 (Mesothelioma) | 1-2 µM 17-AAG (Hsp90 inhibitor) for 24h | Significant accumulation of cells in the G1 phase | [2] |
| 211H (Mesothelioma) | 1-2 µM 17-AAG (Hsp90 inhibitor) for 24h | Significant accumulation of cells in the G1 phase | [2] |
| A549 (Lung Cancer) | Geldanamycin (Hsp90 inhibitor) | Dose-dependent induction of G2/M arrest | [5] |
| H226B (Lung Cancer) | Geldanamycin (Hsp90 inhibitor) | Dose-dependent induction of G2/M arrest | [5] |
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, through multiple converging mechanisms.[1] The degradation of anti-apoptotic client proteins and the activation of cellular stress responses are central to this process.
Key Apoptotic Pathways
-
Intrinsic (Mitochondrial) Pathway: This is a primary route for this compound-induced apoptosis.[6]
-
Akt Inactivation: Akt is a key survival kinase and an Hsp90 client protein. Its degradation upon this compound treatment de-represses pro-apoptotic signals.[2][6]
-
Bcl-xL Downregulation: The anti-apoptotic protein Bcl-xL is destabilized, shifting the balance of Bcl-2 family proteins towards pro-apoptotic members (like Bax/Bak).[6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.[9][10]
-
-
ER Stress and the Unfolded Protein Response (UPR): this compound treatment can generate endoplasmic reticulum (ER) stress.[6] This activates the UPR, leading to the upregulation of the pro-apoptotic transcription factor CHOP.[6]
-
NF-κB Pathway Inhibition: In certain contexts, this compound leads to the degradation of IRAK-1 and TBK1, kinases upstream of the pro-survival NF-κB pathway.[6] This results in a significant reduction in NF-κB activity and the expression of its anti-apoptotic target genes.[6]
-
Caspase Activation: Both the intrinsic and ER stress pathways converge on the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3 and -7).[6][11] These proteases are responsible for the systematic dismantling of the cell.[9][11]
Quantitative Data: Apoptosis Induction
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-468 (TNBC) | 1 µM this compound (PU-H71) | Kills 80% of the initial cell population | [6] |
| MDA-MB-231 (TNBC) | 1 µM this compound (PU-H71) | Kills 65% of the initial cell population | [6] |
| HCC-1806 (TNBC) | 1 µM this compound (PU-H71) | Kills 80% of the initial cell population | [6] |
| MDA-MB-231 (Xenograft) | 75 mg/kg this compound (3x/week) | 6-fold increase in apoptosis in tumors | [6] |
| MDA-MB-231 (TNBC) | 0.5 - 1 µM this compound (PU-H71) | 84-90% reduction in NF-κB activity | [6] |
Experimental Protocols & Workflow
The following are standard methodologies for assessing the impact of this compound on cell cycle and apoptosis.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-468, A549) in appropriate culture medium (e.g., DMEM with 10% FBS) in 6-well plates or 10 cm dishes.
-
Incubation: Culture cells at 37°C in a humidified 5% CO₂ incubator until they reach 60-70% confluency.
-
Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 0.25-2 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the specified duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
-
Harvest Cells: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms with cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Harvest Cells: Collect all cells, including the supernatant, as apoptotic cells may detach. Wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1x10⁶ cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) and separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Akt, cleaved Caspase-3, Bcl-xL, β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
This compound demonstrates significant anti-cancer efficacy by targeting the molecular chaperone Hsp90, a critical node in oncogenic signaling. Its mechanism of action involves the simultaneous degradation of multiple client proteins essential for cell cycle progression and survival. This leads to potent induction of cell cycle arrest, primarily at the G1 or G2/M checkpoints, and triggers apoptosis through the intrinsic mitochondrial pathway, ER stress, and inhibition of pro-survival signaling like the NF-κB pathway. The data presented underscore the therapeutic potential of this compound, and the detailed protocols provide a framework for its continued investigation in preclinical and clinical research settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hsp90 inhibitors cause G2/M arrest associated with the reduction of Cdc25C and Cdc2 in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HSP90 inhibitor NVP-HSP990 targets cell-cycle regulators to ablate Olig2-positive glioma tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Zelavespib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelavespib (PU-H71) is a potent, second-generation, synthetic inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. Beyond its direct tumoricidal effects, emerging evidence indicates that this compound significantly modulates the tumor microenvironment (TME), thereby augmenting anti-tumor immune responses. This technical guide provides an in-depth analysis of this compound's effects on the TME, consolidating quantitative data, detailing experimental methodologies, and visualizing key signaling pathways and workflows.
Introduction: The Tumor Microenvironment and HSP90
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, blood vessels, and extracellular matrix components.[1] This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy.[1] Key components of the TME's immune landscape include cytotoxic T lymphocytes (CD8+ T cells), regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), which collectively dictate the balance between anti-tumor immunity and immune evasion.
Heat Shock Protein 90 (HSP90) is a critical molecular chaperone that ensures the proper folding and stability of a multitude of client proteins, many of which are integral to cancer cell survival and proliferation.[2] HSP90 inhibitors, such as this compound, represent a promising therapeutic strategy by simultaneously targeting multiple oncogenic pathways.[2] Furthermore, the inhibition of HSP90 has been shown to reprogram the immunosuppressive tumor niche, enhancing tumor immunogenicity and eliciting robust anti-tumor immune responses.[3]
Quantitative Effects of this compound on the Tumor Microenvironment
This compound exerts a multifaceted influence on the TME, impacting both cancer cells directly and the surrounding immune milieu. The following tables summarize the quantitative data on this compound's effects from preclinical studies.
Table 1: In Vitro Efficacy of this compound (PU-H71) on Cancer Cells
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 51 - 65 | Growth Suppression | [4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | Growth Suppression | [4] |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | Growth Suppression | [4] |
Table 2: In Vivo Effects of this compound (PU-H71) on Tumor Growth and Associated Biomarkers
| Tumor Model | Dosage | Effect on Tumor Growth | Biomarker Changes | Reference |
| MDA-MB-231 Xenograft | 75 mg/kg daily | 100% complete response; tumors reduced to scar tissue after 37 days | 80% decrease in EGFR, 95% decrease in HER3, 99% decrease in Raf-1, 80% decrease in Akt, 65% decrease in p-Akt | [6] |
| MDA-MB-231 Xenograft | 75 mg/kg, 3 times per week | 96% inhibition of tumor growth | 60% reduction in tumor cell proliferation, 85% decline in activated Akt, 6-fold increase in apoptosis | [6] |
Table 3: Effects of this compound (PU-H71) on NF-κB Signaling
| Cell Line | Concentration | Reduction in NF-κB Activity | Reference |
| MDA-MB-231 | 0.5 µM | ~84% | [4][6] |
| MDA-MB-231 | 1 µM | ~90% | [4][6] |
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the disruption of multiple signaling pathways critical for both tumor cell survival and immune suppression.
Inhibition of Oncogenic Signaling Pathways
By inhibiting HSP90, this compound leads to the degradation of numerous client proteins that are essential components of oncogenic signaling cascades. This includes key regulators of cell proliferation and survival such as receptor tyrosine kinases, transcription factors, and cell cycle regulators.[2]
Modulation of Immune Checkpoint Pathways
HSP90 inhibitors have been shown to decrease the surface expression of the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1) on tumor cells.[7] This is thought to occur through the regulation of master transcriptional regulators like STAT3 and c-Myc.[7] By reducing PD-L1 expression, this compound can potentially restore the activity of cytotoxic T cells that would otherwise be inhibited.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and tumor microenvironment research.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the populations of various immune cells within the tumor microenvironment following this compound treatment.
Protocol:
-
Tumor Dissociation:
-
Excise tumors from control and this compound-treated mice.
-
Mince the tumors into small pieces in RPMI-1640 medium.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase D, DNase I) at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Stain for surface markers using fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3 for Tregs).
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions before adding the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes. Further gate on specific immune cell populations based on their marker expression.
-
Cytokine Release Assay
Objective: To measure the levels of cytokines secreted by immune cells in the tumor microenvironment or in co-culture experiments in response to this compound.
Protocol (using ELISA):
-
Sample Preparation:
-
Collect tumor interstitial fluid from treated and control animals.
-
Alternatively, co-culture tumor cells and immune cells (e.g., PBMCs or isolated T cells) with or without this compound and collect the culture supernatant.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Conclusion and Future Directions
This compound demonstrates significant potential not only as a direct anti-cancer agent but also as a modulator of the tumor microenvironment. Its ability to inhibit key oncogenic pathways, coupled with its emerging role in enhancing anti-tumor immunity through mechanisms like PD-L1 downregulation, positions it as a strong candidate for combination therapies with immune checkpoint inhibitors and other immunotherapies.
Future research should focus on elucidating the precise quantitative impact of this compound on various immune cell populations within different tumor types. A deeper understanding of the signaling pathways affected by this compound in immune cells will be crucial for optimizing its therapeutic use and for the rational design of combination strategies to overcome immune resistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Pro-inflammatory cytokines increase temporarily after adjuvant treatment for breast cancer in postmenopausal women: a longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitor PU-H71 increases radiosensitivity of breast cancer cells metastasized to visceral organs and alters the levels of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel HSP90 inhibitor, PU-H71, suppresses glial cell activation but weakly affects clinical signs of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
Zelavespib: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of Zelavespib (PU-H71), a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). The information is compiled to support further research and drug development efforts in oncology and other therapeutic areas where HSP90 modulation is a key strategy.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro efficacy and in vivo activity of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Growth Inhibition | IC50 | 65 nM | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Hsp90 Inhibition | IC50 | 51 nM | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | IC50 | 140 nM | [1] |
| HCC-1806 | Triple-Negative Breast Cancer | Growth Inhibition | IC50 | 87 nM | [1] |
| SKBr3 | Breast Cancer | Growth Inhibition | IC50 | 0.05 µM | [1] |
Table 2: Cellular and In Vivo Effects of this compound
| Model System | Treatment | Effect | Quantitative Measurement | Reference |
| MDA-MB-231 cells | 0.5 µM this compound | Reduction in NF-κB activity | ~84% reduction | [1] |
| MDA-MB-231 cells | 1 µM this compound | Reduction in NF-κB activity | ~90% reduction | [1] |
| MDA-MB-231 cells | 1 µM this compound | Suppression of cell invasion | 90% suppression | [1] |
| MDA-MB-468 cells | 1 µM this compound for 24h | Cell cycle arrest in G2-M phase | 69% of cells | [1] |
| MDA-MB-231 tumor-bearing mice | 75 mg/kg this compound | Reduction in EGFR | 80% decrease | [1] |
| MDA-MB-231 tumor-bearing mice | 75 mg/kg this compound | Reduction in HER3 | 95% decrease | [1] |
| MDA-MB-231 tumor-bearing mice | 75 mg/kg this compound | Reduction in Raf-1 | 99% decrease | [1] |
| MDA-MB-231 tumor-bearing mice | 75 mg/kg this compound | Reduction in Akt | 80% decrease | [1] |
| MDA-MB-231 tumor-bearing mice | 75 mg/kg this compound | Reduction in p-Akt | 65% decrease | [1] |
| MDA-MB-468 tumor-bearing mice | 50 mg/kg this compound (single dose) | Intratumoral concentration at 30h | 2.57 ± 0.80 µM | [3] |
| MDA-MB-468 tumor-bearing mice | 50 mg/kg this compound (single dose) | Intratumoral concentration at 48h | 1.59 ± 0.30 µM | [3] |
| MDA-MB-468 tumor-bearing mice | 50 mg/kg this compound (single dose) | Intratumoral concentration at 72h | 0.98 ± 0.30 µM | [3] |
Cellular Uptake and Distribution
While the precise initial mechanism of this compound's entry into cells is not fully elucidated in the available literature, a key aspect of its intracellular behavior is its prolonged retention in tumor tissues. This is attributed to a "trapping" mechanism within epichaperome assemblies, which are complexes of chaperones and other proteins that are more prevalent in diseased cells.[4][5]
Once inside the cell, this compound binds to these epichaperomes, leading to their disassembly.[3] This interaction is thought to be a primary contributor to the extended on-target residence time of this compound, which is significantly longer than its plasma clearance time.[4] The clearance of this compound from tumors follows a bi-exponential model, with an initial rapid clearance phase followed by a much slower terminal clearance phase, indicating specific retention in the tumor.[3]
Signaling Pathways
This compound, as an HSP90 inhibitor, disrupts the function of numerous client proteins that are critical for cancer cell survival and proliferation. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby simultaneously blocking multiple oncogenic signaling pathways.[6][7] Key client proteins and affected pathways include:
The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth and invasion.[1]
Caption: HSP90 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the cellular uptake and distribution of this compound are not extensively published. However, based on the methodologies described in the cited literature, the following protocols can be outlined.
In Vitro Cell Viability and Growth Inhibition Assay
This protocol is adapted from methods used to determine the IC50 values of this compound in various cancer cell lines.[1]
-
Cell Seeding: Seed exponentially growing cancer cells (e.g., MDA-MB-468, MDA-MB-231) in 96-well microtiter plates at a density of 8x10³ cells per well in 100 µL of medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
Equilibrate plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 15 minutes to 2 hours.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50%.
In Vivo Tumor Drug Concentration Measurement
This protocol outlines the methodology for determining the concentration of this compound in tumor tissue using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3]
-
Animal Model: Utilize tumor-bearing mice (e.g., MDA-MB-468 xenografts).
-
Drug Administration: Administer a single dose of this compound (e.g., 50 mg/kg) via intravenous injection.
-
Sample Collection: At specified time points (e.g., 30, 48, and 72 hours) post-injection, euthanize the mice and excise the tumors.
-
Sample Preparation:
-
Weigh the frozen tumors.
-
Homogenize the tumors in an acetonitrile/H₂O (3:7) solution.
-
Extract this compound using methylene chloride.
-
Separate and dry the organic layer under a vacuum.
-
Reconstitute the samples in the mobile phase.
-
Add an internal standard (e.g., PU-H71-d₆).
-
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system in multiple reaction monitoring (MRM) mode with positive-ion electrospray ionization to determine the concentration of this compound.
Caption: Workflow for Tumor Drug Concentration Measurement.
Proposed Protocol for Cellular Uptake Visualization
As a specific protocol for visualizing this compound uptake is not detailed in the provided literature, a general methodology using a fluorescently labeled version of the drug is proposed below.
-
Cell Culture: Plate cells of interest (e.g., MDA-MB-468) on glass-bottom dishes suitable for microscopy.
-
Fluorescent Labeling: Synthesize or obtain a fluorescently labeled version of this compound.
-
Drug Incubation: Treat the cells with the fluorescently labeled this compound at a desired concentration and for various time points.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound drug.
-
Counterstaining (Optional): Stain the cells with nuclear (e.g., DAPI) and/or membrane dyes to visualize cellular compartments.
-
Imaging: Acquire images using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore.
-
Analysis: Analyze the images to determine the subcellular localization and quantify the fluorescence intensity within different cellular compartments over time.
This guide provides a foundational understanding of the cellular and in vivo behavior of this compound. Further research is warranted to fully elucidate the initial cellular uptake mechanisms and to expand the library of detailed experimental protocols for studying this promising HSP90 inhibitor.
References
- 1. Unraveling the Mechanism of Epichaperome Modulation by this compound: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Active Transport - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Long-term residence time of Zelavespib in tumor tissues
An In-depth Technical Guide on the Long-Term Residence Time of Zelavespib in Tumor Tissues
Introduction
This compound (formerly known as PU-H71) is a potent, purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90).[1][2] A distinguishing feature of this compound is its prolonged residence time in tumor tissues compared to its rapid clearance from plasma and normal tissues.[3][4] This selective retention is attributed to its high-affinity binding to a tumor-specific, multi-chaperone complex known as the "epichaperome".[3][5] This technical guide provides a comprehensive overview of the long-term tumor residence of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action: The Epichaperome and Prolonged Retention
HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][6] In cancer cells, HSP90 exists in a state of high-affinity, multi-chaperone complexes termed the epichaperome, which are largely absent in normal tissues.[3][5] this compound selectively binds to the ATP-binding pocket of HSP90 within these epichaperome structures.[2][5]
This interaction leads to the "trapping" of this compound within the tumor cell, resulting in a significantly slower dissociation rate (off-rate) from its target compared to its clearance from the systemic circulation.[3][4] The prolonged target engagement leads to sustained inhibition of HSP90, causing the degradation of its client oncoproteins and ultimately inducing anti-tumor effects such as cell cycle arrest and apoptosis.[2][6] The residence time of this compound in tumors appears to be dictated more by the kinetics of epichaperome disassembly than by simple drug-target unbinding kinetics.[3][4]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: this compound binds to HSP90 in the tumor-specific epichaperome, leading to the degradation of client oncoproteins.
Quantitative Data on this compound Tumor Residence
The prolonged retention of this compound in tumors has been quantified in both preclinical and clinical studies. Positron Emission Tomography (PET) imaging with 124I-labeled this compound (124I-PU-H71) has been instrumental in non-invasively measuring its concentration and retention in tumors over time.
Table 1: Preclinical Tumor Concentration of this compound
This table summarizes the molar concentration of this compound in MDA-MB-468 tumor xenografts in mice following a single administration.
| Time Post-Administration (hours) | Tumor this compound Concentration (µM) |
| 30 | ~4.0 |
| 48 | ~2.5 |
| 72 | ~1.5 |
| Data are estimated from a study in MDA-MB-468 tumor-bearing mice administered a single 50 mg/kg dose of this compound.[7] |
Table 2: Clinical Tumor Retention of 124I-PU-H71 (PET Imaging)
This table shows the mean Standardized Uptake Values (SUV) from a first-in-human PET study, demonstrating the retention of the tracer in tumors compared to its clearance from the blood pool.
| Tissue | Mean SUV at 3-4 hours | Mean SUV at 20-24 hours |
| Tumor | Variable (Cancer-type dependent) | Retained for several days[5] |
| Aortic Blood Pool | 0.5 | 0.2 |
| Data from a first-in-human study with 30 cancer patients who received a microdose of 124I-PU-H71.[5] |
The clinical data indicates that while this compound clears rapidly from the systemic circulation, it is retained in tumors for several days.[5] This prolonged retention is crucial for its therapeutic efficacy.
The following diagram illustrates the logical relationship between epichaperome binding and the durable anti-tumor effect of this compound.
Caption: The binding of this compound to the epichaperome initiates a cascade leading to a durable anti-tumor effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings regarding this compound's tumor residence time.
Protocol 1: Preclinical Determination of Tumor Concentration (LC-MS/MS)
This protocol outlines the method used to measure this compound concentration in tumor xenografts.
-
Animal Model: MDA-MB-468 human breast cancer cells are implanted in immunocompromised mice. Tumors are allowed to grow to a specified size.[7]
-
Drug Administration: A single dose of this compound (e.g., 50 mg/kg) is administered to the tumor-bearing mice, typically via intraperitoneal injection.[6][7]
-
Tissue Collection: At predetermined time points (e.g., 30, 48, 72 hours) post-administration, mice are euthanized. Tumors are excised, weighed, and flash-frozen.[7]
-
Sample Preparation: Tumor samples are homogenized and subjected to protein precipitation and liquid-liquid extraction to isolate the drug.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.[7] A standard curve is generated using known concentrations of the compound to ensure accurate quantification.
Protocol 2: Clinical Assessment of Tumor Residence (124I-PU-H71 PET/CT)
This protocol describes the clinical imaging procedure to assess tumor residence time in patients.
-
Patient Population: Patients with various types of solid tumors or lymphomas are enrolled.[5][8]
-
Radiotracer Administration: Patients receive an intravenous (IV) bolus injection of a microdose of 124I-PU-H71 (e.g., 201±12 MBq).[5]
-
PET/CT Image Acquisition:
-
Whole-body PET/CT scans are performed at multiple time points post-injection.
-
Typical imaging time points are 3-4 hours and 20-24 hours after the tracer injection.[5][9] Additional scans may be performed at later time points (e.g., 40-48 hours).[8]
-
A low-dose CT scan is acquired first for attenuation correction and anatomical localization.[5][9]
-
-
Image Analysis:
-
PET images are reconstructed, and regions of interest (ROIs) are drawn over tumors and normal organs.
-
The concentration of radioactivity in these ROIs is quantified and expressed as Standardized Uptake Values (SUV).[9]
-
The change in SUV over time is used to determine the retention of 124I-PU-H71 in the tumors.
-
The following diagram provides a visual representation of the clinical PET imaging workflow.
Caption: Workflow for assessing this compound tumor residence time using 124I-PU-H71 PET/CT in clinical trials.
Conclusion
This compound exhibits a unique pharmacokinetic profile characterized by prolonged residence time in tumor tissues. This is a direct consequence of its high-affinity binding to the tumor-specific epichaperome. The ability to remain at the site of action for an extended period allows for sustained target inhibition, leading to durable anti-tumor responses. The use of advanced imaging techniques like PET with 124I-PU-H71 has been pivotal in elucidating and quantifying this phenomenon in both preclinical and clinical settings. The data and protocols summarized in this guide underscore the importance of considering drug-target residence time in the development of effective cancer therapeutics.
References
- 1. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Mechanism of Epichaperome Modulation by this compound: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Measuring Tumor Epichaperome Expression Using [124I] PU-H71 Positron Emission Tomography as a Biomarker of Response for PU-H71 Plus Nab-Paclitaxel in HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zelavespib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelavespib (also known as PU-H71 or NSC 750424) is a potent and selective purine-based inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the conformational stability and maturation of numerous client proteins, many of which are implicated in cancer cell growth, proliferation, and survival.[2] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, making it a promising agent in cancer therapy.[3] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a colorimetric MTT assay.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of a wide array of oncogenic client proteins, including receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., Raf-1, Akt), and cell cycle regulators (e.g., CDK1, Chk1).[1] The downstream effects include cell cycle arrest, induction of apoptosis, and suppression of tumor cell invasion.[1]
Signaling Pathway
// Nodes this compound [label="this compound\n(PU-H71)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSP90 [label="HSP90", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ClientProteins [label="Oncogenic Client Proteins\n(e.g., Akt, Raf-1, EGFR, HER2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasomal\nDegradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest\n(G2/M phase)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Decreased Cell\nProliferation & Viability", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> HSP90 [label="Inhibits", color="#EA4335"]; HSP90 -> ClientProteins [label="Stabilizes", color="#4285F4"]; ClientProteins -> Ubiquitination [style=dashed, arrowhead=none, color="#5F6368"]; Ubiquitination -> Proteasome [color="#34A853"]; HSP90 -> Ubiquitination [label="Prevents", style=dashed, arrowhead=tee, color="#4285F4"]; Proteasome -> CellCycle [color="#34A853"]; Proteasome -> Apoptosis [color="#34A853"]; CellCycle -> Proliferation [style=dashed, arrowhead=tee, color="#5F6368"]; Apoptosis -> Proliferation [style=dashed, arrowhead=tee, color="#5F6368"]; } this compound inhibits HSP90, leading to client protein degradation and reduced cell viability.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound across various cancer cell lines.
Table 1: IC50 and EC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (µM) | Incubation Time | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Function Assay | HSP90 Inhibition | 0.051 | - | [4][5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Function Assay | HSP90 Inhibition | 0.0102 | - | [1] |
| SKBr3 | Breast Cancer | Growth Inhibition (SRB) | Growth Inhibition | 0.05 | - | [1] |
| MCF7 | Breast Cancer | Function Assay (Western Blot) | Her2 Level Inhibition | 0.06 | 24 h | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Suppression | - | 0.140 | - | [1] |
| HCC-1806 | Triple-Negative Breast Cancer | Growth Suppression | - | 0.087 | - | [1] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives a half-maximal response.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents
-
This compound (PU-H71)
-
Selected cancer cell line(s) (e.g., MDA-MB-468, SKBr3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Experimental Workflow
// Nodes A [label="1. Cell Seeding\n(e.g., 8x10³ cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Adherence\n(24h incubation)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. This compound Treatment\n(serial dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubation\n(e.g., 24, 48, or 72h)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Add MTT Reagent\n(e.g., 10 µL/well)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Formazan Formation\n(2-4h incubation)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Solubilize Formazan\n(add solubilization solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="8. Absorbance Reading\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="9. Data Analysis\n(Calculate % Viability & IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Workflow for the MTT cell viability assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed cells into a 96-well plate at a density of 8,000 cells/well in 100 µL of complete medium.[1] Include wells for vehicle control (e.g., DMSO) and blank (medium only).
-
-
Cell Adherence:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50:
-
Plot the percentage viability against the log of this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Conclusion
This protocol provides a robust framework for evaluating the in vitro efficacy of this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data on the dose-dependent effects of this HSP90 inhibitor on cancer cell viability. The provided data and diagrams offer a comprehensive overview of this compound's mechanism and its application in preclinical research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of HSP90 Client Proteins Following Zelavespib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelavespib (also known as PU-H71) is a potent, purine-based, selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are integral to oncogenic signaling pathways.[3][4] By binding to the ATP pocket in the N-terminus of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitin-proteasomal degradation of its client proteins. This targeted degradation of oncoproteins makes this compound a promising therapeutic agent in oncology.
This document provides detailed application notes and protocols for the analysis of key HSP90 client proteins—HER2, AKT, and RAF-1—by Western blot following treatment with this compound.
Mechanism of Action of this compound
This compound inhibits the ATPase activity of HSP90, a function essential for its chaperone cycle. This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins. Many of these client proteins are key components of signaling pathways that drive cancer cell proliferation, survival, and metastasis. The degradation of these proteins upon this compound treatment serves as a key pharmacodynamic marker of the drug's activity.
Data Presentation: Quantitative Analysis of Client Protein Degradation
The efficacy of this compound in promoting the degradation of its client proteins can be quantified using densitometric analysis of Western blot data. The following tables summarize the dose-dependent effects of this compound on the protein levels of HER2, AKT, and RAF-1.
| Cell Line | Treatment | Duration | Client Protein | Degradation IC50 | Reference |
| MCF7 | This compound (PU-H71) | 24 hours | HER2 | 0.06 µM | [1] |
| Animal Model | Treatment | Duration | Client Protein | Percent Decrease | Reference |
| MDA-MB-231 Xenograft | This compound (PU-H71) at 75 mg/kg | 37 days | Raf-1 | 99% | [1] |
| MDA-MB-231 Xenograft | This compound (PU-H71) at 75 mg/kg | 37 days | Akt | 80% | [1] |
| MDA-MB-231 Xenograft | This compound (PU-H71) at 75 mg/kg | 37 days | p-Akt | 65% | [1] |
Signaling Pathway Visualizations
The following diagrams illustrate the mechanism of HSP90 action, its inhibition by this compound, and the downstream consequences on key signaling pathways.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating cancer cell lines with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF7, SK-BR-3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (PU-H71) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. For a dose-response experiment, typical concentrations may range from 10 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvest: After the incubation period, proceed to cell lysis for protein extraction as described in Protocol 2.
Protocol 2: Western Blot Analysis of Client Proteins
This protocol provides a detailed procedure for performing Western blot analysis to detect changes in HSP90 client protein levels.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-RAF-1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
A. Cell Lysis and Protein Quantification:
-
Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
B. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
C. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
D. Detection and Analysis:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (e.g., β-actin or GAPDH).
Experimental Workflow
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize Western blot analysis to study the effects of this compound on key HSP90 client proteins. The quantitative data and pathway diagrams offer valuable insights into the mechanism of action of this promising HSP90 inhibitor. Adherence to these detailed protocols will enable the generation of robust and reproducible data, contributing to the further understanding and development of this compound as a cancer therapeutic.
References
Application Note and Protocol: Preparation of Zelavespib Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zelavespib (also known as PU-H71) is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] By inhibiting Hsp90, this compound promotes the degradation of these oncoproteins, making it a compound of significant interest in oncology research.[2] Accurate and consistent preparation of stock solutions is the first critical step for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of a stock solution.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₂₁IN₆O₂S | [1][2][3] |
| Molecular Weight (MW) | 512.37 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 100 mg/mL (equivalent to ~195.17 mM) | [1][3][4] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [3][4] |
| Storage (DMSO Solution) | 6 months at -80°C; 1 month at -20°C | [3][4][5] |
Note: The molecular weight can vary for different salt or hydrate forms.[6][7] Always refer to the Certificate of Analysis (CoA) for the batch-specific molecular weight.
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 50 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations for different desired concentrations or volumes.
Materials
-
This compound powder (purity >98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL) or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Safety Precautions
-
Conduct all procedures in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example calculation for 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mM × 1 mL × 512.37 g/mol / 1000
-
Mass (mg) = 25.62 mg
Step-by-Step Procedure
-
Aliquot this compound: Carefully weigh out 25.62 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the tube containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][3]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely, brief sonication in a water bath can be used to facilitate dissolution.[5] Gentle warming may also be applied if necessary, but care should be taken to avoid degradation.
-
Storage: Once fully dissolved, the stock solution is ready for use. For storage, it is highly recommended to create smaller working aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and preparation date. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3][4][5]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing a this compound stock solution in DMSO.
Hsp90 Inhibition Pathway
Caption: this compound inhibits Hsp90, leading to degradation of client proteins.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H21IN6O2S | CID 9549213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride (PU-H71 hydrochloride) | HSP | 2095432-24-7 | Invivochem [invivochem.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for Zelavespib (PU-H71) in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Zelavespib (PU-H71), a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), in preclinical in vivo mouse xenograft models. The provided data and methodologies are based on published research and are intended to guide the design and execution of similar studies.
Mechanism of Action
This compound is a purine-based, selective inhibitor of HSP90, a molecular chaperone crucial for the conformational maturation, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and invasion.[1][2] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound competitively inhibits its chaperone activity.[2][3] This leads to the proteasomal degradation of HSP90 client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[4][5] Key pathways affected include the Ras/Raf/MAPK and PI3K/Akt signaling cascades, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[4][6]
Quantitative Data Summary
The following tables summarize the reported dosages, schedules, and efficacy of this compound in various mouse xenograft models.
Table 1: this compound Dosage and Efficacy in Triple-Negative Breast Cancer (TNBC) Xenograft Models
| Cell Line | Mouse Strain | Dosage and Schedule | Administration Route | Tumor Growth Inhibition | Reference |
| MDA-MB-468 | Not Specified | 75 mg/kg, 3 times per week | Intraperitoneal (i.p.) | 96% | [1] |
| MDA-MB-231 | Not Specified | 75 mg/kg, daily | Intraperitoneal (i.p.) | 100% (complete response) | [1] |
Table 2: Pharmacodynamic Effects of this compound in MDA-MB-231 TNBC Xenografts
| Treatment | EGFR Reduction | HER3 Reduction | Raf-1 Reduction | Akt Reduction | p-Akt Reduction | Reference |
| 75 mg/kg, daily | 80% | 95% | 99% | 80% | 65% | [1] |
Table 3: this compound Dosage in Ewing Sarcoma Xenograft Model
| Cell Line | Mouse Strain | Dosage and Schedule | Administration Route | Outcome | Reference |
| A673 | NOD/SCID IL2R gamma null (NSG) | 75 mg/kg, 3 times per week | Intraperitoneal (i.p.) | Significant tumor inhibition (in combination with bortezomib) | [7] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo mouse xenograft study evaluating the efficacy of this compound.
1. Cell Culture and Preparation
-
Cell Lines: Use human cancer cell lines such as MDA-MB-468 or MDA-MB-231 (for TNBC) or A673 (for Ewing sarcoma).
-
Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Harvest cells during the exponential growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL for injection.[8]
2. Animal Husbandry and Xenograft Implantation
-
Animal Strain: Use immunodeficient mice such as NOD/SCID or NSG mice, which are suitable hosts for human tumor xenografts.[9]
-
Implantation: Subcutaneously inject 100 µL of the tumor cell suspension (containing 5 x 10^6 cells) into the flank of each mouse using a 23-gauge needle.[8]
-
Tumor Monitoring: Once tumors are palpable, measure their volume using digital calipers up to three times a week.[9] Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. This compound Formulation and Administration
-
Formulation: A common vehicle for this compound for intraperitoneal injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] Prepare fresh on the day of use.
-
Administration: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[4] Administer this compound or the vehicle control via intraperitoneal injection according to the specified dosage and schedule (e.g., 75 mg/kg, 3 times per week).
4. Efficacy and Toxicity Assessment
-
Tumor Growth: Continue to monitor tumor volume throughout the treatment period. The primary efficacy endpoint is often tumor growth inhibition.
-
Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Pharmacodynamic Studies: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting to assess the levels of HSP90 client proteins like Akt and Raf-1).[4]
-
Immunohistochemistry: Tumor tissues can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL assay).[4][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structures of Hsp90α and Hsp90β bound to a purine-scaffold inhibitor reveal an exploitable residue for drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges [mdpi.com]
- 4. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing Zelavespib Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cell culture conditions and experimental protocols for evaluating the efficacy of Zelavespib (PU-H71), a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).
Introduction to this compound
This compound is a purine-based small molecule that acts as a potent inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1] By binding to the N-terminal ATP pocket of HSP90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of oncogenic client proteins.[1][2] This targeted action makes it a promising agent for cancer therapy, with studies demonstrating its efficacy in various cancer cell lines, including triple-negative breast cancer (TNBC), melanoma, and colon, liver, and lung cancers.[3]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of HSP90, which leads to the degradation of a wide array of client proteins critical for tumor progression. This disruption of protein homeostasis results in the induction of apoptosis, cell cycle arrest, and the suppression of tumor cell invasion.[1][3] Key signaling pathways affected include the PI3K/Akt and Raf-MAPK pathways.[3][4]
Recommended Cell Lines and Culture Conditions
The selection of an appropriate cell line is critical for assessing the efficacy of this compound. Several cancer cell lines have been shown to be sensitive to this compound treatment.
| Cell Line | Cancer Type | Key Features | Recommended Seeding Density (per well in 96-well plate) |
| MDA-MB-468 | Triple-Negative Breast Cancer | High sensitivity to this compound (IC50 ~51-65 nM)[3][5] | 8,000 cells[3][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderately sensitive (IC50 ~140 nM)[3] | 8,000 cells[3] |
| HCC-1806 | Triple-Negative Breast Cancer | Sensitive (IC50 ~87 nM)[3] | 8,000 cells[3] |
| SKBr3 | Breast Cancer (HER2+) | Sensitive (IC50 ~0.05 µM)[3] | To be optimized |
| HeLa | Cervical Cancer | Induces mitochondrial pathway of apoptosis[3] | To be optimized |
| K562 | Chronic Myelogenous Leukemia | Sensitive (GI50 ~0.059 µM)[5] | To be optimized |
| HCT-116 | Colon Cancer | Exhibits significant proliferation suppression[6] | To be optimized |
General Cell Culture Media and Conditions:
-
Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Incubator: 37°C in a humidified atmosphere with 5% CO2.
Experimental Protocols
A general workflow for testing this compound efficacy is outlined below.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is designed to measure cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (PU-H71)
-
DMSO (vehicle control)
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.01 µM to 10 µM.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours).[3]
-
-
CellTiter-Glo® Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the protein levels of HSP90 clients.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (PU-H71)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 1 µM) and a vehicle control for a specified time (e.g., 24 hours).[3]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the protein levels in this compound-treated samples to the vehicle control to determine the extent of client protein degradation.
-
Summary of this compound In Vitro Efficacy Data
| Cell Line | Assay Type | Endpoint | Concentration Range | Incubation Time | Result | Reference |
| MDA-MB-468 | Viability | IC50 | Not specified | Not specified | 51 nM | [5] |
| MDA-MB-468 | Growth Inhibition | IC50 | Not specified | 24 hours | 65 nM | [3] |
| MDA-MB-231 | Growth Inhibition | IC50 | Not specified | 24 hours | 140 nM | [3] |
| HCC-1806 | Growth Inhibition | IC50 | Not specified | 24 hours | 87 nM | [3] |
| SKBr3 | Growth Inhibition | IC50 | Not specified | Not specified | 0.05 µM | [3] |
| K562 | Cytotoxicity | GI50 | Not specified | 48 hours | 0.059 µM | [5] |
| KM12 | Cytotoxicity | GI50 | Not specified | 48 hours | 0.059 µM | [5] |
| LOX IMVI | Cytotoxicity | GI50 | Not specified | 48 hours | 0.079 µM | [5] |
| MDA-MB-231 | Invasion Assay | Invasion | 1 µM | Not specified | 90% suppression of invasion | [3] |
| MDA-MB-468 | Cell Cycle | G2-M Arrest | 1 µM | 24 hours | 69% of cells in G2-M phase | [3] |
Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.
References
- 1. This compound | C18H21IN6O2S | CID 9549213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
Application Note: Flow Cytometry Analysis of Apoptosis Following Zelavespib Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zelavespib (also known as PU-H71) is a potent, purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3] By binding to the ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins. This multi-targeted approach makes HSP90 inhibitors like this compound an attractive therapeutic strategy in oncology.
One of the key outcomes of HSP90 inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3] The degradation of critical pro-survival and anti-apoptotic client proteins, such as AKT, BCL-2, and RAF-1, disrupts the delicate balance of cellular signaling, tipping the scales towards apoptosis.[1][3] This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following tables summarize the apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| U251-HF | Glioblastoma | 0.25 | 72 | Increased from baseline |
| U251-HF | Glioblastoma | 1.0 | 72 | 28.8% |
| GSC811 | Glioblastoma Stem Cell | 0.25 | 72 | Increased from baseline |
| GSC811 | Glioblastoma Stem Cell | 1.0 | 72 | 13% |
| MOLM-13 | Acute Myeloid Leukemia | 0.05 - 0.1 | 20 | Dose-dependent increase |
Data compiled from multiple sources.[4][5]
Table 2: Time-Course of this compound-Induced Apoptosis
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| U251-HF | Glioblastoma | 1.0 | 48 | 6.5% |
| U251-HF | Glioblastoma | 1.0 | 72 | 28.8% |
| GSC811 | Glioblastoma Stem Cell | 1.0 | 48 | 8.5% |
| GSC811 | Glioblastoma Stem Cell | 1.0 | 72 | 13% |
Data compiled from a study on glioblastoma cells.[4]
Table 3: Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (nM) for Growth Inhibition | % Cell Death at 1 µM (72 hours) |
| MDA-MB-468 | 65 | 80% |
| MDA-MB-231 | 140 | 65% |
| HCC-1806 | 87 | 80% |
This table reflects overall cell death, of which apoptosis is a major contributor.[1]
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol outlines the steps for staining cells treated with this compound with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.
Materials:
-
This compound (PU-H71)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up the flow cytometer to detect FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel for PI.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Mandatory Visualization
Caption: Workflow for analyzing apoptosis after this compound exposure.
Caption: this compound inhibits HSP90, leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 3. Hsp90 inhibition by PU-H71 induces apoptosis through endoplasmic reticulum stress and mitochondrial pathway in cancer cells and overcomes the resistance conferred by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HSP90 Inhibitor PU-H71 in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Zelavespib in Mice
Topic: Intraperitoneal Injection Protocol for Zelavespib in Mice Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as PU-H71) is a potent, purine-based inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[4][5] By inhibiting HSP90, this compound leads to the proteasomal degradation of these oncogenic client proteins, thereby disrupting multiple signaling pathways simultaneously.[3] This multi-targeted approach makes this compound a promising agent in cancer therapy. These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in mouse models, a common route for preclinical evaluation of therapeutic compounds.
Mechanism of Action and Signaling Pathway
This compound targets the ATP-binding pocket in the N-terminal domain of HSP90, preventing its chaperone activity.[6] This leads to the misfolding and subsequent degradation of HSP90 client proteins. Key signaling pathways affected by this compound include:
-
PI3K/Akt Pathway: Akt, a critical kinase for cell survival and proliferation, is a well-established HSP90 client protein.[7]
-
Raf-MEK-ERK (MAPK) Pathway: Raf-1, a key component of the MAPK pathway that regulates cell growth and differentiation, is dependent on HSP90 for its stability.[7][8]
-
NF-κB Pathway: this compound can lead to a reduction in NF-κB activity by promoting the degradation of upstream kinases like IRAK-1.[7]
-
Hormone Receptor Signaling: Steroid hormone receptors, such as the estrogen and androgen receptors, rely on HSP90 for their proper conformation and function.[8]
The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[7]
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and downstream signaling pathways.
Quantitative Data Summary
The following table summarizes previously reported in vivo dosing information for this compound administered via intraperitoneal injection in mice.
| Mouse Model | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| MDA-MB-468 Tumor Bearing Mice | 50 | Alternate days | Not specified | [1] |
| MDA-MB-468 Tumor Bearing Mice | 50 | 5 times a week (qd) | Not specified | [1] |
| MDA-MB-468 Tumor Bearing Mice | 75 | 3 times a week | Not specified | [1] |
| MDA-MB-231 Model | 75 | Alternate days | 100% complete tumor response after 37 days | [7] |
| MDA-MB-231 Model | 75 | 3 times per week | 96% inhibition of tumor growth | [7] |
Experimental Protocol: Intraperitoneal Injection of this compound
This protocol details the materials and procedures for the intraperitoneal administration of this compound in mice.
Materials
-
This compound (PU-H71)
-
Vehicle for dissolution (e.g., sterile PBS, DMSO, or a formulation as described in specific studies)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[9]
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
-
Sharps container
Procedure
-
Preparation of this compound Solution:
-
On the day of injection, prepare a fresh solution of this compound in the chosen vehicle.
-
The final concentration should be calculated based on the desired dose (e.g., 50 or 75 mg/kg) and the average weight of the mice, ensuring the injection volume does not exceed 10 mL/kg.[9]
-
Warm the solution to room or body temperature to minimize discomfort to the animal.[10][11]
-
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate technique, such as the scruff hold, ensuring the animal is secure but can breathe comfortably.[10]
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This helps to move the abdominal organs away from the injection site.[12]
-
-
Injection Site Identification and Preparation:
-
Intraperitoneal Injection:
-
Using a new sterile syringe and needle for each animal, draw up the calculated volume of the this compound solution.[10][12]
-
Insert the needle, with the bevel facing up, into the lower right abdominal quadrant at approximately a 30-45 degree angle.[10]
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.[12]
-
If no fluid is aspirated, slowly and steadily inject the solution into the peritoneal cavity.
-
Withdraw the needle and immediately place the syringe and needle into a sharps container without recapping.[9]
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[9]
-
Continue to monitor the animals according to the experimental plan for any signs of toxicity or therapeutic effects.
-
Caption: Workflow for the intraperitoneal injection of this compound in mice.
Safety Precautions
-
Follow all institutional guidelines for animal handling and care.
-
Handle this compound with appropriate PPE, as the toxicological properties may not be fully characterized.
-
Dispose of all sharps and biohazardous waste according to institutional protocols.
Conclusion
This document provides a comprehensive guide for the intraperitoneal administration of this compound in mice for preclinical research. Adherence to this protocol, including proper dosing, sterile technique, and careful animal handling, is crucial for obtaining reliable and reproducible data on the efficacy and pharmacodynamics of this promising HSP90 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C18H21IN6O2S | CID 9549213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Note and Protocol: Investigating the Zelavespib-HSP90 Interaction via Co-immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Heat shock protein 90 (HSP90) is a crucial molecular chaperone responsible for the stability and function of numerous client proteins, many of which are implicated in cancer progression. This makes HSP90 a prime target for anti-cancer drug development. Zelavespib (also known as PU-H71) is a potent, purine-based, selective inhibitor of HSP90 that has been evaluated in clinical trials.[1][2] Understanding the direct interaction between this compound and HSP90 within the cellular environment is critical for elucidating its mechanism of action and for the development of next-generation inhibitors. Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context.[3] This application note provides a detailed protocol for utilizing Co-IP to investigate the interaction between this compound and HSP90, and to assess how this interaction affects the association of HSP90 with its client proteins and co-chaperones.
Introduction to this compound and HSP90
HSP90 is an ATP-dependent chaperone that facilitates the folding, stabilization, and activation of a wide array of client proteins.[4] In cancer cells, there is an over-reliance on the HSP90 chaperone machinery to maintain the conformation of mutated and overexpressed oncoproteins, such as HER2, Raf-1, and Akt.[5] Inhibition of HSP90 leads to the ubiquitin-proteasome-mediated degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[6]
This compound is a small molecule inhibitor that specifically targets HSP90.[7][8] It binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[2][9] Notably, this compound has shown a preference for HSP90 species within multi-chaperone complexes known as epichaperomes, which are prevalent in diseased cells.[10][11] This selectivity provides a therapeutic window, minimizing effects on normal cells.
Signaling Pathway and Mechanism of Action
The HSP90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, conformational changes, and interaction with various co-chaperones like Hsp70, Hop, and p23. This cycle is essential for client protein maturation. This compound disrupts this cycle by competitively binding to the N-terminal ATP pocket. This locks HSP90 in a conformation that is targeted for degradation, taking its client proteins with it.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H21IN6O2S | CID 9549213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Review: The HSP90 molecular chaperone—an enigmatic ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Mechanism of Epichaperome Modulation by this compound: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Formulation of Zelavespib for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the formulation of Zelavespib (PU-H71), a potent and selective Hsp90 inhibitor, for in vivo animal studies using a co-solvent system of Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween-80). Due to this compound's poor water solubility, a robust formulation is critical for achieving adequate bioavailability and reliable results in preclinical research.
Introduction
This compound (also known as PU-H71) is a purine-based small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[2] By inhibiting Hsp90, this compound promotes the proteasomal degradation of these oncogenic proteins, making it a promising candidate for cancer therapy.[1][2]
A significant challenge in the preclinical evaluation of this compound is its low aqueous solubility. This application note details a widely used and effective vehicle composition consisting of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline to solubilize this compound for administration in animal models.
Physicochemical Properties of this compound
A summary of key properties for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁IN₆O₂S | [2][3] |
| Molecular Weight | 512.37 g/mol | [2][3] |
| Appearance | Solid powder | N/A |
| In Vitro Solubility | ≥ 100 mg/mL in DMSO | [3][4] |
| Aqueous Solubility | Poor | [5][6] |
| Mechanism of Action | Potent and selective inhibitor of Hsp90 | [1][4] |
Recommended Formulation Protocol
This protocol is designed to prepare a clear, homogenous solution of this compound at a concentration suitable for animal dosing. The following formulation has been shown to achieve a this compound concentration of at least 2.5 mg/mL.[3][7]
3.1. Materials and Equipment
-
This compound (PU-H71) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Polysorbate 80 (Tween-80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator water bath
3.2. Vehicle Composition
The final vehicle composition for the administration of this compound is detailed in the table below.
| Component | Percentage (v/v) | Role in Formulation |
| DMSO | 10% | Primary solvent for initial drug dissolution |
| PEG300 | 40% | Co-solvent to maintain drug solubility |
| Tween-80 | 5% | Surfactant and emulsifier to enhance stability |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle for final dilution |
3.3. Step-by-Step Formulation Procedure
It is critical to add each solvent sequentially as described below to avoid precipitation.
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Add DMSO: Add 10% of the final desired volume of DMSO to the tube containing the this compound powder.
-
Initial Dissolution: Vortex the mixture thoroughly until the this compound powder is completely dissolved. The solution should be clear.
-
Add PEG300: Add 40% of the final desired volume of PEG300 to the solution.
-
Mix: Vortex the mixture again until a clear, homogenous solution is achieved.
-
Add Tween-80: Add 5% of the final desired volume of Tween-80.
-
Mix: Vortex thoroughly.
-
Final Dilution with Saline: Slowly add 45% of the final desired volume of sterile saline to the mixture.
-
Final Mixing: Vortex the final solution until it is completely homogenous and clear. If any precipitation or cloudiness occurs, gentle warming or brief sonication can be used to aid dissolution.[7]
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any particulate matter.
3.4. Storage and Stability
Once prepared, it is recommended to aliquot the stock solution into single-use volumes to prevent inactivation from repeated freeze-thaw cycles. Store the aliquots under the following conditions:
Visualized Experimental Workflow
The following diagram illustrates the sequential process for preparing the this compound formulation.
Caption: Step-by-step workflow for this compound formulation.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting Hsp90, a chaperone protein that is critical for the conformational maturation and stability of a wide array of oncogenic "client" proteins. In cancer cells, Hsp90 is often overexpressed and highly active. Inhibition of Hsp90 by this compound leads to the misfolding of these client proteins, targeting them for degradation via the ubiquitin-proteasome pathway. This results in the simultaneous disruption of multiple signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt pathway.[1][] The degradation of key proteins like Akt and the suppression of NF-κB activity can ultimately lead to cell cycle arrest and apoptosis.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H21IN6O2S | CID 9549213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. future4200.com [future4200.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Lentiviral Knockdown of HSP90 as a Genetic Mimic for the Pharmacological Effects of Zelavespib
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved and essential molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of client proteins.[1][2] In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[3][4] These client proteins include key signaling kinases (e.g., AKT, RAF-1, HER2), cell cycle regulators (e.g., CDK4), and anti-apoptotic factors.[2][5] This reliance of cancer cells on HSP90 function, often termed "HSP90 addiction," makes it a compelling therapeutic target.[5]
Zelavespib (PU-H71) is a potent, purine-based, second-generation small molecule inhibitor that targets the ATP-binding pocket in the N-terminus of HSP90.[6][7] By blocking ATP binding, this compound prevents the chaperone from functioning, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[6] This disruption of multiple oncogenic pathways simultaneously can result in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[6][8]
As a complementary approach to pharmacological inhibition, lentiviral-mediated short hairpin RNA (shRNA) knockdown offers a powerful genetic tool to suppress HSP90 expression.[9][10] This method provides a highly specific and stable reduction of the target protein, allowing for a rigorous investigation of its cellular function.[9][10]
These application notes provide a framework for using lentiviral shRNA knockdown of HSP90 to mimic and validate the cellular effects of this compound. By comparing the outcomes of both genetic and pharmacological inhibition, researchers can confirm that the observed effects of this compound are on-target and gain deeper insights into the downstream consequences of HSP90 inhibition in various cancer models.
Comparative Data on HSP90 Inhibition
The following tables summarize quantitative data from studies utilizing either the pharmacological inhibitor this compound or genetic knockdown of HSP90, demonstrating their comparable effects on cancer cell lines.
Table 1: Effects of this compound (PU-H71) on Cancer Cell Viability and Function
| Cell Line | Cancer Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 51 nM | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | GI50 | 65 nM | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | GI50 | 140 nM | [6] |
| HCC-1806 | Triple-Negative Breast Cancer | GI50 | 87 nM | [6] |
| SKBr3 | Breast Cancer | IC50 | 50 nM | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Invasion Suppression (at 1 µM) | 90% | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | G2/M Phase Arrest (at 1 µM) | 69% of cells |[6] |
Table 2: Effects of HSP90 Knockdown on Cancer Cell Phenotypes
| Cell Line | Cancer Type | Method | Result | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | shRNA | Significant increase in apoptosis and G1/S arrest | [9] |
| Hep3B | Hepatocellular Carcinoma | siRNA | Increased percentage of apoptotic cells | [11] |
| Hep3B | Hepatocellular Carcinoma | siRNA | Inhibition of cell proliferation (BrdU assay) | [11] |
| A549 & LLC | Lung Cancer | siRNA | Promotion of apoptosis (Annexin V/PI staining) | [12] |
| A549 & LLC | Lung Cancer | siRNA | Suppression of cell proliferation (MTS assay) | [12] |
| Caski & SiHa | Cervical Cancer | shRNA | Inhibition of proliferation and migration |[13] |
Table 3: Downstream Effects on HSP90 Client Proteins
| Inhibition Method | Cell Line | Client Protein | Effect | Reference |
|---|---|---|---|---|
| This compound (0.25-1 µM) | MDA-MB-468 | Akt, Raf-1, EGFR | Dose-dependent degradation | [6] |
| HSP90 shRNA | MCF-7 | Akt, NF-κB | Down-regulation of protein levels | [9] |
| HSP90 siRNA | A549 & LLC | p-AKT, p-ERK | Decreased phosphorylation | [12] |
| AT13387 (Onalespib)* | NCI-H1975 | CDK4, Raf-1, Akt | Depletion of protein levels | [14] |
| AT13387 (Onalespib)* | A375 | BRAF | Depletion of protein levels | [14] |
*Data for AT13387 (Onalespib), another potent HSP90 inhibitor, are included as representative of the drug class, showing similar effects on client proteins.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for HSP90 Knockdown
This protocol provides a general method for producing lentiviral particles and transducing target cells. Commercially available, pre-validated shRNA constructs against HSP90 (e.g., targeting HSP90AA1 or HSP90AB1) are recommended.
Materials:
-
HEK293T packaging cells
-
Lentiviral vector containing shRNA targeting HSP90
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
DMEM with 10% FBS
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the vector)
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the HSP90-shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol. A non-targeting shRNA vector should be used as a negative control.
-
After 12-16 hours, replace the transfection medium with fresh DMEM + 10% FBS.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant and centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral particles can be used directly or concentrated via ultracentrifugation for higher titers.
-
-
Cell Transduction:
-
Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.[15]
-
Remove the culture medium and add the lentiviral supernatant to the cells.
-
Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[15]
-
Incubate for 24 hours.
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
-
Selection of Transduced Cells:
-
At 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin at 1-10 µg/mL, concentration must be determined by a kill curve for the specific cell line).
-
Replace the selection medium every 2-3 days until non-transduced control cells have died.
-
Expand the surviving, stably transduced cells for subsequent experiments.
-
Protocol 2: Western Blot for HSP90 Knockdown and Client Protein Degradation
Procedure:
-
Prepare protein lysates from the stable HSP90-knockdown cells, non-targeting control cells, and wild-type cells treated with this compound (e.g., 100 nM for 24 hours).
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-HSP90 (to confirm knockdown)
-
Anti-AKT, Anti-RAF-1, Anti-CDK4 (to assess client protein degradation)
-
Anti-β-Actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability and Apoptosis Assays
Procedure:
-
Cell Viability (MTT or similar assay):
-
Seed HSP90-knockdown and non-targeting control cells in a 96-well plate.
-
For the pharmacological arm, seed wild-type cells and treat with a dose range of this compound.
-
After 48-72 hours, add the viability reagent (e.g., MTT, AlamarBlue) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the relative number of viable cells.
-
-
Apoptosis (Annexin V/PI Staining):
-
Culture the stable knockdown cells and the this compound-treated wild-type cells for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes.
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Visualizations
References
- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biospace.com [biospace.com]
- 9. Short-hairpin RNA-mediated Heat shock protein 90 gene silencing inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 11. HSP90 inhibits apoptosis and promotes growth by regulating HIF-1α abundance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genuinbiotech.com [genuinbiotech.com]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Zelavespib Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelavespib (PU-H71) is a potent, purine-based inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. While promising in preclinical studies, the development of drug resistance remains a significant hurdle in cancer therapy. This document provides detailed application notes and experimental protocols for employing CRISPR-Cas9 genome-editing technology to systematically identify and validate genes and pathways conferring resistance to this compound.
Introduction to this compound and HSP90 Inhibition
HSP90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of mutated and overexpressed oncoproteins that drive tumor growth and survival. These client proteins include key components of various signaling pathways, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function. This leads to the proteasomal degradation of HSP90 client proteins, resulting in cell cycle arrest and apoptosis.[1] this compound has demonstrated potent activity against a range of cancer cell lines, including those with mutations in KRAS.
Despite its therapeutic potential, acquired resistance to HSP90 inhibitors, including those with a purine-scaffold like this compound, can emerge. Known mechanisms of resistance to HSP90 inhibitors include the upregulation of drug efflux pumps and mutations within the HSP90 protein itself. A study on the purine-scaffold HSP90 inhibitor PU-H71 (this compound) identified genomic amplification of the ABCB1 gene, which encodes the MDR1 drug efflux pump, as a key mechanism of acquired resistance.[2] Additionally, a specific mutation (Y142N) in the ATP-binding domain of HSP90α was found to confer resistance to PU-H71.[2]
CRISPR-Cas9 for Studying Drug Resistance
The CRISPR-Cas9 system has revolutionized functional genomics, providing a powerful tool for conducting genome-wide loss-of-function screens. These screens can be employed to identify genes whose inactivation leads to either sensitivity or resistance to a particular drug. For investigating this compound resistance, a positive selection screen is performed, where cells harboring a gene knockout that confers a survival advantage in the presence of the drug will become enriched in the population.
Experimental Protocols
Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
3.1.1. Materials
-
Cancer cell line of interest (e.g., A549 lung carcinoma, a KRAS mutant line)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Genome-wide human sgRNA library (e.g., GeCKO v2)
-
Lentivirus transduction reagents (e.g., Polybrene)
-
This compound (PU-H71)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
3.1.2. Methodology
-
Cell Line Selection and IC50 Determination:
-
Select a cancer cell line known to be sensitive to this compound.
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for the selected cell line using a cell viability assay. This will be crucial for establishing the appropriate drug concentration for the screen.
-
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library pool, psPAX2, and pMD2.G plasmids to produce lentiviral particles.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Titer the lentiviral library on the target cancer cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
-
-
CRISPR Library Transduction:
-
Transduce the target cancer cells with the lentiviral sgRNA library at the predetermined MOI.
-
Select for transduced cells using the appropriate antibiotic selection marker present in the sgRNA library vector (e.g., puromycin).
-
Expand the transduced cell population, ensuring a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA is recommended).
-
-
This compound Selection:
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Treat the experimental group with a concentration of this compound that results in significant but not complete cell death (e.g., IC80-IC90).
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the drug selection in the treated group.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA from each population.
-
Amplify the integrated sgRNA sequences using PCR with primers flanking the sgRNA cassette.
-
Perform NGS to determine the relative abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
-
Validation of Candidate Resistance Genes
3.2.1. Individual Gene Knockout:
-
Design 2-3 independent sgRNAs targeting each candidate gene identified from the primary screen.
-
Individually transduce the parental cancer cell line with lentivirus expressing each sgRNA and Cas9.
-
Confirm gene knockout by Western blot or Sanger sequencing.
-
Perform cell viability assays to assess the sensitivity of the knockout cell lines to a range of Zelavesp-ib concentrations compared to the parental cell line.
3.2.2. Functional Assays:
-
For validated resistance genes, perform further functional assays to elucidate the mechanism of resistance. For example, if a drug efflux transporter is identified, perform drug accumulation assays using a fluorescently labeled compound or measure the expression of the transporter protein.
Data Presentation
Quantitative data from the CRISPR screen and validation experiments should be summarized in clear and concise tables.
Table 1: Top Enriched Genes from Genome-Wide CRISPR Screen for this compound Resistance
| Gene Symbol | Rank | p-value | Fold Enrichment (this compound/Control) |
| ABCB1 | 1 | < 0.0001 | 25.6 |
| HSP90AA1 (Y142N) | 2 | < 0.0001 | 18.2 |
| Gene X | 3 | 0.0005 | 12.8 |
| Gene Y | 4 | 0.0012 | 9.5 |
| Gene Z | 5 | 0.0021 | 7.3 |
Table 2: Validation of Candidate Genes by Individual Knockout and this compound IC50 Shift
| Gene Knockout | This compound IC50 (nM) | Fold Change in IC50 (vs. Parental) |
| Parental | 50 | 1.0 |
| ABCB1 KO | 1250 | 25.0 |
| Gene X KO | 550 | 11.0 |
| Gene Y KO | 85 | 1.7 |
Visualization of Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound inhibits HSP90, leading to the degradation of its client proteins and the subsequent inhibition of key oncogenic signaling pathways.
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and downstream signaling inhibition.
CRISPR-Cas9 Screen Workflow for this compound Resistance
The workflow for the genome-wide CRISPR-Cas9 screen to identify this compound resistance genes is a multi-step process.
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify genes conferring resistance to this compound.
Known Mechanisms of Resistance to this compound
Based on studies with purine-scaffold HSP90 inhibitors, two primary mechanisms of resistance have been identified.
Caption: Known resistance mechanisms to purine-based HSP90 inhibitors like this compound.
Conclusion
The combination of this compound's targeted mechanism of action and the power of CRISPR-Cas9 screening provides a robust platform for dissecting the complexities of drug resistance. The protocols and guidelines presented here offer a comprehensive framework for researchers to identify novel resistance mechanisms, validate their findings, and ultimately contribute to the development of more effective therapeutic strategies to overcome resistance to HSP90 inhibitors.
References
Combination Therapy Protocols with Zelavespib and Other Anticancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical development of combination therapy protocols involving Zelavespib (PU-H71), a potent inhibitor of Heat Shock Protein 90 (HSP90). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of this compound with other anticancer agents.
Introduction to this compound and HSP90 Inhibition
This compound is a purine-scaffold inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][2] By inhibiting HSP90, this compound leads to the proteasomal degradation of these oncoproteins, making it a promising agent for cancer therapy.[3] The rationale for combining this compound with other anticancer drugs stems from the potential to achieve synergistic effects, overcome drug resistance, and enhance therapeutic efficacy.[4][5] Combination strategies aim to target multiple oncogenic pathways simultaneously, a key approach in modern cancer treatment.[5][6]
Combination Therapy Strategies
Preclinical and clinical studies have explored the combination of HSP90 inhibitors like this compound with various classes of anticancer drugs, including:
-
Targeted Therapies: Such as JAK inhibitors (e.g., Ruxolitinib) for myeloproliferative neoplasms.[7]
-
PARP Inhibitors: For cancers with deficiencies in DNA damage repair pathways.[8][9]
-
Chemotherapy: To enhance the cytotoxic effects of traditional chemotherapeutic agents.[10][11]
-
Immunotherapy: To potentially modulate the tumor microenvironment and enhance anti-tumor immune responses.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving HSP90 inhibitors in combination therapies.
Table 1: Preclinical Efficacy of HSP90 Inhibitor Combinations
| Cancer Type | HSP90 Inhibitor | Combination Agent | Cell Line(s) | Key Findings | Reference(s) |
| Ovarian Cancer | Onalespib | Olaparib (PARP inhibitor) | Patient-Derived Xenografts (PDX) | Anti-tumor activity in BRCA1-mutated PDX models with acquired PARP inhibitor resistance. | [8] |
| Myelofibrosis | This compound (PU-H71) | Ruxolitinib (JAK inhibitor) | Cell line and mouse models | Disruption of JAK2 protein stability, leading to dose-dependent inhibition of cell growth and signaling. | [7] |
| Small Cell Lung Cancer | Ganetespib | Doxorubicin | H82, GLC4 | Synergistic inhibition of cell growth and induction of apoptosis. | [10] |
| Thyroid Cancer | Onalespib | Sorafenib | BHT-101 | Significant inhibition of tumor growth in xenograft models and prolonged median survival. | [14] |
Table 2: Clinical Trial Data for HSP90 Inhibitor Combinations
| Trial Identifier | Phase | HSP90 Inhibitor | Combination Agent(s) | Cancer Type | Key Outcomes | Reference(s) |
| NCT03935555 | Phase 1 | This compound (oral) | Ruxolitinib | Myelofibrosis | Determined MTD and RP2D; this compound 100 mg QD was well tolerated in combination with Ruxolitinib. | [7] |
| Not specified | Phase 1 | Onalespib | Olaparib | Advanced Solid Tumors | Dose levels up to olaparib 300 mg/onalespib 40 mg and olaparib 200 mg/onalespib 80 mg were safe. Disease stabilization ≥24 weeks in 32% of evaluable patients. | [8][15] |
| Not specified | Phase 1/2 | Onalespib | Abiraterone Acetate + Prednisone/Prednisolone | Castration-Resistant Prostate Cancer | MTD was determined to be either 220 mg/m² or 150 mg/m² depending on the schedule. | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate this compound combination therapies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with another anticancer drug on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (PU-H71)
-
Combination anticancer drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treat the cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy can be assessed using software such as CompuSyn.
Protocol 2: Western Blot Analysis for HSP90 Client Protein Degradation and Signaling Pathway Modulation
This protocol is for assessing the effect of this compound combinations on the expression of HSP90 client proteins and key signaling molecules.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against HSP90, AKT, RAF-1, p-STAT3, STAT3, PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: In Vivo Xenograft Study
This protocol provides a framework for evaluating the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model. This is adapted from a study with another HSP90 inhibitor, onalespib.[8]
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Cancer cell line for implantation
-
Matrigel
-
This compound formulation for injection
-
Combination drug formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the treatments according to a predetermined schedule and dosage. For example, this compound could be administered intraperitoneally three times a week, and the combination agent daily by oral gavage.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate key concepts related to this compound combination therapy.
Figure 1: HSP90 Inhibition Signaling Pathway.
Figure 2: Experimental Workflow for Combination Therapy Evaluation.
Figure 3: Synergistic Relationship of this compound and PARP Inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Proguanil synergistically sensitizes ovarian cancer cells to olaparib by increasing DNA damage and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone Sensitizes Lung Cancer Organoids to Cisplatin via Suppressing PI3K/AKT and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zelavespib precipitation issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zelavespib. The information provided addresses common precipitation issues encountered when preparing and using this compound in aqueous solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has limited aqueous solubility. While one source indicates a solubility of 34 mg/mL in water, it is generally considered a poorly water-soluble compound, which is a common characteristic of many Hsp90 inhibitors.[1][2][3] For experimental purposes, it is often dissolved in organic solvents like DMSO or ethanol before being diluted into aqueous buffers.[2][4]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
A2: This is a common issue known as solvent-shifting precipitation. When a concentrated stock of a poorly soluble compound in a good solvent (like DMSO) is diluted into a poor solvent (like an aqueous buffer), the compound can rapidly precipitate out of the solution as the solvent composition changes.
Q3: How can I prevent this compound from precipitating during my experiments?
A3: Several strategies can be employed to prevent precipitation:
-
Use of Co-solvents: For in vivo studies, co-solvents like PEG300 and solubilizing agents such as Tween-80 or SBE-β-CD are often used in combination with DMSO to improve solubility and prevent precipitation upon administration.[5][6][7]
-
Inclusion of Surfactants: Surfactants can help to keep hydrophobic drugs in solution by forming micelles.[8][9]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[8][10] It is important to determine the optimal pH range for this compound solubility.
-
Use of Polymeric Precipitation Inhibitors: Polymers like HPMC can inhibit the nucleation and crystal growth of drug precipitates, thereby maintaining a supersaturated state.[11]
Q4: Are there different salt forms of this compound available with better solubility?
A4: Yes, this compound is available as the hydrochloride salt and in a formic acid formulation.[5][7][12] Salt forms of a compound are often more soluble in aqueous solutions than the free base. It is advisable to check the solubility data for each form to determine the best option for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Solvent-shifting. The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in cellular assays).- Use a formulation containing solubilizing excipients like Tween-80 or PEG300.[5][6][7] |
| Cloudiness or precipitation in the prepared aqueous solution over time | Compound instability or delayed precipitation. The solution may be supersaturated and thermodynamically unstable. | - Prepare fresh solutions immediately before use.- Store stock solutions at -20°C or -80°C to minimize degradation.[4][5]- Evaluate the need for precipitation inhibitors in your formulation.[11] |
| Inconsistent results in biological assays | Precipitation of the compound leading to a lower effective concentration. | - Visually inspect solutions for any signs of precipitation before use.- Centrifuge the solution and measure the concentration of the supernatant to confirm the amount of soluble compound.- Optimize the formulation to ensure the compound remains in solution for the duration of the experiment. |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (195.17 mM) | Hygroscopic DMSO can reduce solubility; use fresh DMSO. | [2][4][6] |
| Ethanol | 100 mg/mL | [2] | |
| Water | 34 mg/mL | [2] |
Table 2: Example In Vivo Formulations for this compound
| Formulation Composition | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.88 mM) | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.88 mM) | [6] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (4.88 mM) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Preparing Aqueous Solutions of this compound from a DMSO Stock
-
Prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM).
-
To prepare the final aqueous solution, first add any necessary co-solvents or excipients (e.g., Tween-80, PEG300) to the aqueous buffer and mix thoroughly.
-
While vortexing the aqueous buffer containing the excipients, slowly add the this compound DMSO stock solution dropwise to the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, sonication or gentle heating may aid dissolution, but care should be taken to avoid compound degradation.[5][7]
-
It is recommended to prepare the final aqueous solution fresh for each experiment.
Protocol 2: High-Throughput Screening for Optimal Formulation
This protocol is adapted from general methods for assessing drug precipitation.[9][13]
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with varying pH, and different types and concentrations of co-solvents (e.g., PEG300, propylene glycol) and surfactants (e.g., Tween-80, Cremophor EL).
-
In a 96-well plate, add the different aqueous buffer formulations to individual wells.
-
Add a small volume of the this compound stock solution to each well to achieve the desired final concentration.
-
Incubate the plate at the desired temperature, and monitor for precipitation over time using a plate reader to measure light scattering or by visual inspection.
-
The formulation that maintains the highest concentration of soluble this compound over time is considered the most optimal.
Visualizations
Caption: Hsp90 inhibition by this compound leads to client protein degradation and apoptosis.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Stability of cefozopran hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. This compound hydrochloride (PU-H71 hydrochloride) | HSP | 2095432-24-7 | Invivochem [invivochem.com]
- 13. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Zelavespib toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zelavespib. The information is designed to help minimize toxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it achieve selectivity for cancer cells over normal cells?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4] It functions by binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its chaperone function.[5][6] This leads to the proteasomal degradation of HSP90 client proteins, many of which are oncoproteins critical for tumor cell proliferation and survival.[4]
This compound's selectivity is attributed to its preferential binding to "epichaperomes".[7] These are multi-protein chaperone complexes that are pathologically assembled and abundant in cancer cells but not in normal, healthy cells.[7] This targeted disassembly of epichaperomes in diseased tissues contributes to a longer residence time of the drug in tumors compared to normal tissues, potentially reducing toxicity to non-cancerous cells.[7] Studies have shown that while this compound induces apoptosis in a variety of cancer cell lines, it does not have the same effect on normal human fibroblasts.[1]
Q2: I am observing toxicity in my normal cell line controls when treated with this compound. What are the potential causes and how can I mitigate this?
While this compound shows a degree of selectivity, off-target effects and toxicity in normal cells can still occur, especially at higher concentrations. HSP90 inhibitors as a class have been associated with dose-limiting toxicities in clinical trials.[6][8][9][10]
Troubleshooting Steps:
-
Concentration Optimization: Ensure you are using the lowest effective concentration of this compound. Determine the IC50 for your cancer cell line of interest and use a concentration range around that value for your experiments. It's crucial to also perform a dose-response curve on your normal cell line to identify the threshold for toxicity.
-
Incubation Time: Reduce the duration of exposure to this compound. Shorter incubation times may be sufficient to observe effects on cancer cells while minimizing the impact on normal cells.
-
Cell Line Specificity: The sensitivity of normal cells to HSP90 inhibitors can vary. Consider using a different normal cell line as a control if toxicity persists.
-
Isoform-Specific Effects: Pan-HSP90 inhibitors can cause toxicities due to the inhibition of specific isoforms. For instance, ocular and cardiac toxicities have been linked to the inhibition of the Hsp90α isoform.[11] While this compound has some selectivity, at higher concentrations, it may inhibit essential HSP90 isoforms in normal cells.
Q3: What are some strategies to proactively minimize this compound toxicity in my experimental design?
Several strategies can be employed to enhance the therapeutic window of this compound and minimize toxicity in normal cells:
-
Combination Therapy: Combining this compound with other anti-cancer agents may allow for lower, less toxic doses of each drug to be used.[6] Synergistic effects can enhance tumor cell killing while sparing normal cells.
-
Targeted Delivery: In more advanced preclinical models, consider novel drug delivery systems, such as nano-platforms, which can help to target this compound specifically to tumor tissue and reduce systemic exposure.[6]
-
Modulating the Heat Shock Response: N-terminal HSP90 inhibitors can induce a heat shock response, which can be a mechanism of resistance and may have unintended effects.[12] While C-terminal inhibitors are being explored to avoid this, for N-terminal inhibitors like this compound, monitoring markers of the heat shock response (e.g., HSP70 induction) can provide insights into cellular stress levels.
Troubleshooting Guides
Issue: High levels of apoptosis observed in normal cell controls.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| This compound concentration is too high. | Perform a dose-response curve on the normal cell line to determine the maximum non-toxic concentration. | Reduced apoptosis in normal cells while maintaining efficacy in cancer cells. |
| Prolonged exposure to the drug. | Optimize the incubation time. Test shorter time points (e.g., 12, 24, 48 hours). | Minimal impact on normal cell viability with observable effects in cancer cells. |
| Off-target effects. | If possible, assess the degradation of specific HSP90 client proteins in both cancer and normal cells to confirm on-target activity at the concentrations used. | Confirmation that the desired mechanism of action is occurring at non-toxic concentrations. |
Issue: Inconsistent results or lack of a clear therapeutic window between cancer and normal cells.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Variability in cell culture conditions. | Standardize all cell culture parameters, including media, serum, and cell passage number. | Increased reproducibility of experimental results. |
| Cell line misidentification or contamination. | Authenticate all cell lines using short tandem repeat (STR) profiling. | Confidence that the observed effects are specific to the intended cell lines. |
| Inaccurate assessment of cell viability. | Use multiple methods to assess cell viability and apoptosis (e.g., MTS/MTT assay, trypan blue exclusion, Annexin V/PI staining). | A more comprehensive and accurate understanding of the differential effects of this compound. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [1][2] |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | [2] |
Note: Data on IC50 values in normal cell lines is limited in the provided search results. Researchers should determine this empirically for their specific normal cell line of choice.
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
2. Western Blot for HSP90 Client Protein Degradation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the HSP90 client protein of interest (e.g., Akt, Raf-1, EGFR) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for minimizing this compound toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C18H21IN6O2S | CID 9549213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Mechanism of Epichaperome Modulation by this compound: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on the status of HSP90 inhibitors in cancer clinical trials [pubmed.ncbi.nlm.nih.gov]
- 10. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSP90 inhibition without heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Antibody Specificity for Zelavesp-Targeted Client Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating antibody specificity for the client proteins of Zelavespib (PU-H71), a potent HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a purine-based, potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous proteins, known as "client proteins".[2][3][4] By inhibiting HSP90, this compound leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins.[2][4] Many of these client proteins are oncoproteins involved in tumor cell proliferation, survival, and angiogenesis, making this compound a promising anti-cancer agent.[2][3]
Q2: Which client proteins are affected by this compound?
This compound affects a wide range of HSP90 client proteins, which can be broadly categorized as:
-
Protein Kinases:
-
Steroid Hormone Receptors: Androgen Receptor, Estrogen Receptor, Progesterone Receptor[2]
-
Transcription Factors: p53, HIF-1α[2]
A more extensive list of HSP90 client proteins can be found in various research publications and databases.[3][4][5]
Q3: Why is validating antibody specificity for these client proteins crucial?
Validating antibody specificity is essential to ensure that the antibody binds selectively to the target protein of interest without significant cross-reactivity with other molecules.[6] In the context of this compound research, this is critical for:
-
Accurate assessment of target engagement: To confirm that this compound is indeed leading to the degradation of its intended client proteins.
-
Reliable downstream applications: Inaccurate antibody binding can lead to erroneous results in techniques like Western blotting, immunofluorescence, and immunoprecipitation, leading to misinterpretation of this compound's effects.
-
Reproducibility of experimental results: Using well-validated antibodies is a cornerstone of reproducible scientific research.[6]
Q4: What are the recommended methods for validating antibody specificity?
The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation:
-
Genetic Strategies: Using knockout or knockdown cell lines to demonstrate loss of signal.
-
Orthogonal Strategies: Comparing the antibody-based results with a non-antibody-based method.
-
Independent Antibody Strategies: Using two or more independent antibodies that recognize different epitopes on the same target.
-
Expression of Tagged Proteins: Comparing the antibody signal to the signal from a tagged version of the protein.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Identifying the protein and any interacting partners that are bound by the antibody.
Troubleshooting Guides
Western Blotting: Non-Specific Bands
Problem: Observing multiple, non-specific bands in a Western blot for a this compound client protein.
| Possible Cause | Recommended Solution |
| Antibody concentration too high | Optimize the primary antibody concentration by performing a titration. Start with the manufacturer's recommended dilution and test several dilutions around it.[7][8][9] |
| Low antibody specificity | If possible, test a different antibody against the same target. Consider using an affinity-purified antibody.[7] Incubating the primary antibody overnight at 4°C can sometimes reduce non-specific binding.[7] |
| Inadequate blocking | Ensure the blocking buffer is fresh and appropriate for your system. Common blocking agents are 5% non-fat dry milk or 3-5% BSA in TBST.[9] Increase blocking time to 1 hour at room temperature or overnight at 4°C.[9] |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[9] Ensure the wash buffer contains a detergent like Tween-20 (typically 0.1%).[9] |
| Protein degradation | Prepare fresh cell lysates and always include protease inhibitors in your lysis buffer.[10] |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding.[9] Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
Immunoprecipitation: High Background
Problem: High background in an immunoprecipitation (IP) experiment, making it difficult to identify specific interactions with a this compound client protein.
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with the beads alone before adding the primary antibody.[11] This will remove proteins that non-specifically bind to the beads. |
| Antibody concentration too high | Titrate the amount of primary antibody used for the IP. Using too much antibody can lead to increased non-specific binding.[12][13] |
| Insufficient washing | Increase the number and stringency of washes after the antibody-lysate incubation. You can increase the salt concentration or detergent concentration in the wash buffer.[12][14] |
| Inappropriate bead choice | Ensure you are using the correct type of beads (Protein A, Protein G, or Protein A/G) for your primary antibody's species and isotype.[11][15] |
| Cell lysate is too concentrated | Reduce the total amount of protein lysate used in the IP.[13] |
| Presence of protein aggregates | Centrifuge the cell lysate at a high speed (e.g., 10,000 x g) for 30 minutes before starting the IP to pellet any aggregates.[12] |
Experimental Protocols
Detailed Protocol for Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol outlines the key steps for validating the specificity of an antibody against a this compound client protein using IP-MS.
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or a vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads (e.g., Protein A/G magnetic beads) for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the client protein overnight at 4°C with gentle rotation.
-
Add the beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Neutralize the eluate if using a low pH buffer.
-
Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein database.
-
-
Data Analysis:
-
The primary target protein should be identified with high confidence and a significant number of unique peptides.
-
Analyze the list of co-immunoprecipitated proteins to assess off-target binding. A specific antibody should primarily pull down the intended target and its known interactors.
-
Protocol for Western Blotting
-
Sample Preparation: Prepare cell lysates as described in the IP-MS protocol.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol for Immunofluorescence
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with a solution containing 5% normal serum from the secondary antibody host species in PBS for 1 hour.[1]
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI (to stain nuclei) and image using a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for antibody validation.
Caption: Troubleshooting logic for non-specific bands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 5. picard.ch [picard.ch]
- 6. Validation of antibodies: Lessons learned from the Common Fund Protein Capture Reagents Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biossusa.com [biossusa.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. agrisera.com [agrisera.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. sinobiological.com [sinobiological.com]
- 15. southernbiotech.com [southernbiotech.com]
Technical Support Center: Optimizing Zelavespib Incubation Time for Downstream Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Zelavespib for observing its downstream effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as PU-H71) is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and signaling.[3][4] this compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, thereby disrupting various oncogenic signaling pathways.[3][4]
Q2: What are the key downstream effects of this compound?
The inhibition of HSP90 by this compound leads to a cascade of downstream effects, including:
-
Degradation of HSP90 Client Proteins: This includes key oncogenic proteins such as Akt, Raf-1, EGFR, and HER2.[1][5]
-
Inhibition of Signaling Pathways: this compound treatment affects critical cell signaling pathways like PI3K/Akt/mTOR and RAS/RAF/MEK/ERK.[1][5]
-
Cell Cycle Arrest: By degrading client proteins involved in cell cycle progression, this compound can induce G1 or G2/M phase arrest.[1]
-
Induction of Apoptosis: The disruption of survival pathways and degradation of anti-apoptotic proteins can lead to programmed cell death.[1][6]
-
Inhibition of NF-κB activity: this compound can lead to a reduction in NF-κB activity by promoting the degradation of upstream kinases.[1]
Q3: How do I determine the optimal incubation time for my experiment?
The optimal incubation time for this compound depends on the specific downstream effect you are investigating and the cell line being used. Here are some general guidelines:
-
Short incubation (1-6 hours): Early signaling events, such as inhibition of Akt phosphorylation, can often be observed within this timeframe.
-
Intermediate incubation (12-24 hours): Degradation of many HSP90 client proteins is typically detectable. Effects on cell cycle progression may also become apparent.[1]
-
Long incubation (48-72 hours or longer): Maximal effects on cell viability, apoptosis, and epichaperome disassembly are often observed at these later time points.[7]
It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q4: What concentration of this compound should I use?
The effective concentration of this compound can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your studies. Concentrations ranging from nanomolar (nM) to low micromolar (µM) have been reported to be effective in various cancer cell lines.[1] Start with a broad range of concentrations and narrow down to the optimal range based on your initial results.
Q5: What are potential off-target effects of this compound?
While this compound is a selective HSP90 inhibitor, potential off-target effects should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to HSP90 inhibition. Comparing the effects of this compound with other HSP90 inhibitors or using genetic approaches like siRNA-mediated HSP90 knockdown can help confirm on-target activity.
Troubleshooting Guides
Problem 1: No or weak downstream effects observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing the desired effect. Some effects are transient, while others require longer incubation. |
| Suboptimal this compound Concentration | Conduct a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your cell line and the optimal concentration for your specific assay. |
| Cell Line Resistance | Some cell lines may be inherently resistant to HSP90 inhibitors. Consider using a different cell line known to be sensitive to this compound or investigate potential resistance mechanisms.[8][9] |
| Drug Inactivity | Ensure the this compound stock solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Protocol | Review and optimize your experimental protocol. Ensure that all steps, from cell seeding to data acquisition, are performed correctly. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Avoid using cells that are over-confluent or have been in culture for too long. |
| Inconsistent Drug Preparation | Prepare fresh this compound dilutions from a validated stock solution for each experiment. Ensure accurate pipetting. |
| Assay Variability | Standardize all steps of your experimental protocol. Use internal controls and replicates to assess and minimize variability. |
| Time-Dependent Effects | Be aware that the timing of sample collection is critical. Small variations in incubation time can lead to different results, especially for early signaling events. |
Experimental Protocols
Western Blotting for HSP90 Client Protein Degradation
This protocol is designed to assess the degradation of HSP90 client proteins (e.g., Akt, Raf-1, EGFR) following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired incubation times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture reagents
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired incubation times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: this compound's mechanism of action and downstream effects.
References
- 1. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 3. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling the Mechanism of Epichaperome Modulation by this compound: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Technical Support Center: Assessing Zelavespib-Induced Heat Shock Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zelavespib and assessing its induction of the heat shock response (HSR) as a potential confounding factor in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as PU-H71, is a purine-based, potent, and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Its primary mechanism of action is to bind to and inhibit the chaperone function of HSP90.[2] HSP90 is crucial for the stability and function of numerous oncogenic "client" proteins that are essential for tumor cell growth and survival.[2] By inhibiting HSP90, this compound promotes the proteasomal degradation of these client proteins, leading to the inhibition of tumor cell proliferation.[2]
Q2: How does this compound induce a heat shock response?
The inhibition of HSP90 by this compound disrupts the cellular protein folding machinery.[3] Under normal conditions, HSP90 is part of a complex that keeps Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, in an inactive state.[3][4] When this compound binds to HSP90, HSF1 is released, trimerizes, and translocates to the nucleus.[3][5] In the nucleus, HSF1 binds to heat shock elements (HSEs) in the promoters of heat shock protein genes, leading to the rapid transcription and synthesis of HSPs, such as HSP70 and HSP27.[5][6] This induction of HSPs is a compensatory survival mechanism.[3]
Q3: Why is the heat shock response a confounding factor in my this compound experiments?
The induction of the heat shock response, particularly the upregulation of HSP70, can be a significant confounding factor for several reasons:
-
Antagonistic Effects: The newly synthesized HSPs, especially HSP70, can exert anti-apoptotic effects, potentially counteracting the cytotoxic effects of this compound and leading to an underestimation of its therapeutic efficacy.[7]
-
Drug Resistance: Chronic induction of the HSR can contribute to the development of resistance to HSP90 inhibitors.[8] The increased levels of chaperones can help cancer cells adapt to the stress induced by the inhibitor.
-
Off-Target Interpretations: If the induction of the HSR is not monitored, observed cellular effects could be misattributed to the degradation of a specific HSP90 client protein, when in fact they are a consequence of the broader stress response.
-
Variability in Response: The magnitude of the HSR can vary significantly between different cell lines, leading to inconsistent results if not properly quantified.[7]
Q4: I am seeing inconsistent levels of HSP70 induction with the same concentration of this compound. What could be the cause?
Inconsistent HSP70 induction can arise from several factors:
-
Cell Line Differences: Different cancer cell lines have varying basal levels of HSPs and HSF1, and their capacity to mount a heat shock response can differ significantly.
-
Cell Density and Passage Number: Confluency of cell cultures can affect cellular stress levels and response to drugs. Similarly, high passage numbers can lead to genetic drift and altered cellular responses.
-
Reagent Variability: Ensure the this compound stock solution is properly stored and has not degraded. Use fresh dilutions for each experiment.
-
Treatment Duration: The kinetics of HSP70 induction can vary. A time-course experiment is recommended to identify the peak induction time in your specific cell model.
Troubleshooting Guides
Western Blotting for Heat Shock Proteins
Issue: Weak or No Signal for HSP70/HSP90
-
Possible Cause: Insufficient protein loading.
-
Solution: Perform a protein quantification assay (e.g., BCA) on your lysates and ensure you are loading an adequate amount of protein (typically 20-40 µg).[9]
-
-
Possible Cause: Inefficient protein transfer.
-
Possible Cause: Suboptimal antibody concentration.
-
Solution: Titrate your primary antibody to determine the optimal dilution.[12] Refer to the manufacturer's datasheet for starting recommendations.
-
-
Possible Cause: Inactive secondary antibody or substrate.
-
Solution: Use a fresh aliquot of your HRP-conjugated secondary antibody and ensure your ECL substrate has not expired and is properly mixed.
-
Issue: High Background or Non-Specific Bands
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[12]
-
-
Possible Cause: Primary antibody concentration is too high.
-
Solution: Further dilute your primary antibody. High concentrations can lead to non-specific binding.[12]
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer like TBST to help reduce non-specific binding.[12]
-
Quantitative RT-PCR (qPCR) for HSP Gene Expression
Issue: High Cq Values or No Amplification
-
Possible Cause: Poor RNA quality or quantity.
-
Solution: Assess RNA integrity using a Bioanalyzer or by running an agarose gel. Ensure your 260/280 ratio is ~2.0. Use a standardized amount of high-quality RNA for cDNA synthesis.
-
-
Possible Cause: Inefficient reverse transcription (RT).
-
Solution: Ensure your RT enzyme is active and use a mix of random hexamers and oligo(dT) primers for comprehensive cDNA synthesis.[13]
-
-
Possible Cause: Poor primer design or efficiency.
-
Solution: Ensure primers are specific to your target gene and do not form dimers. Perform a standard curve with a serial dilution of cDNA to verify primer efficiency is between 90-110%.
-
Issue: High Variability Between Replicates
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate, consistent pipetting. Prepare a master mix for your qPCR reactions to minimize variability between wells.[14]
-
-
Possible Cause: Inconsistent sample quality.
-
Solution: Ensure all samples are processed identically, from cell lysis to RNA extraction and cDNA synthesis.
-
-
Possible Cause: Inappropriate normalization.
-
Solution: Use a validated housekeeping gene (e.g., GAPDH, ACTB) that is stably expressed across your experimental conditions. It may be necessary to test multiple housekeeping genes to find the most stable one for your model.
-
Data Presentation
Table 1: this compound (PU-H71) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 51 - 65 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 |
| HCC-1806 | Triple-Negative Breast Cancer | 87 |
Data compiled from multiple sources.[1][15][16]
Table 2: Recommended Reagents for Western Blotting of Heat Shock Proteins
| Target Protein | Recommended Primary Antibody Dilution | Recommended Blocking Buffer | Approximate Molecular Weight |
| HSP90 | 1:1000 - 1:2000 | 5% Non-fat Milk in TBST | ~90 kDa |
| HSP70 (inducible) | 1:1000 - 1:2000 | 5% BSA in TBST | ~70 kDa |
| HSF1 | 1:500 - 1:1000 | 5% BSA in TBST | ~82 kDa |
| β-Actin (Loading Control) | 1:5000 - 1:10,000 | 5% Non-fat Milk in TBST | ~42 kDa |
Note: Optimal dilutions should be determined empirically by the researcher.
Experimental Protocols
Protocol 1: Western Blotting for HSP70/HSP90 Induction
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-HSP70 or anti-HSP90) at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Re-probe for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Quantitative RT-PCR (qPCR) for HSP Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in Protocol 1, Step 1.
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer containing β-mercaptoethanol (e.g., from an RNeasy kit).
-
Extract total RNA using a column-based kit (e.g., Qiagen RNeasy) according to the manufacturer's protocol, including an on-column DNase digestion step.
-
-
RNA Quantification and Quality Check:
-
Measure RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III) with a mix of random hexamers and oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and nuclease-free water.
-
Add diluted cDNA (e.g., 2 µL of a 1:10 dilution) to each well of a qPCR plate.
-
Add the master mix to the wells. Run in triplicate.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 5s and 60°C for 30s).[13]
-
-
Data Analysis:
-
Generate a melt curve at the end of the run to verify the specificity of the product.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene (e.g., HSPA1A for HSP70) to a stable housekeeping gene (e.g., GAPDH).[13]
-
Mandatory Visualizations
Caption: this compound-induced heat shock response signaling pathway.
Caption: Workflow for assessing this compound's effect on the HSR.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H21IN6O2S | CID 9549213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Heat Shock Response and Small Molecule Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of a heat shock factor 1-dependent stress response alters the cytotoxic activity of hsp90-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. 2.9. Detection of Heat Shock Protein mRNA Expression [bio-protocol.org]
- 14. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Hepatotoxicity: Zelavespib vs. 17-AAG
A detailed examination of preclinical data reveals a significant divergence in the liver toxicity profiles of the Hsp90 inhibitors Zelavespib (PU-H71) and 17-AAG. While 17-AAG has been consistently associated with dose-limiting hepatotoxicity, preclinical evidence suggests that this compound is largely devoid of such adverse effects on the liver.
This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hepatotoxicity of these two prominent Heat Shock Protein 90 (Hsp90) inhibitors. The following sections present quantitative data from preclinical studies, detailed experimental protocols for assessing hepatotoxicity, and a visualization of the proposed signaling pathway for 17-AAG-induced liver injury.
Quantitative Hepatotoxicity Data
The available preclinical data, summarized in the table below, highlights the contrasting effects of this compound and 17-AAG on liver function.
| Compound | Species | Dosage | Key Findings | Reference |
| This compound (PU-H71) | Mouse | 75 mg/kg (every other day for 45 doses) | No evidence of hepatic toxicity was observed based on liver function tests and histological examination of liver tissue. | [1] |
| 17-AAG | Dog | 150 mg/m² (three IV doses at 48h intervals) | Increased levels of Alanine Aminotransferase (ALT) from 28.57 ± 4.29 U/L to 173.33 ± 49.56 U/L and Aspartate Aminotransferase (AST) from 27.85 ± 3.80 U/L to 248.20 ± 85.80 U/L were observed in 3 out of 9 dogs. | |
| 17-AAG | Dog | 250 mg/m² (single IV dose) | Increased levels of ALT, AST, and gamma-glutamyl transferase (GGT) were observed in all four dogs receiving this highest dosage. | |
| 17-AAG | Human | 80 mg/m² (daily for 5 days) | Five patients developed grade ≥3 toxicities, including AST and ALT elevations. The transaminitis was reversible upon discontinuation of the drug. | [2] |
Mechanism of 17-AAG-Induced Hepatotoxicity
The hepatotoxicity of 17-AAG is primarily attributed to the generation of reactive oxygen species (ROS) through its metabolic activation. The quinone moiety of 17-AAG can undergo a one-electron reduction catalyzed by NADPH-cytochrome P450 reductase. This process forms a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. The subsequent cascade of oxidative stress can lead to cellular damage and apoptosis in hepatocytes[3].
Proposed signaling pathway of 17-AAG-induced hepatotoxicity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess hepatotoxicity.
Lactate Dehydrogenase (LDH) Leakage Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture supernatant, which serves as an indicator of cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare triplicate wells for each experimental condition: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium alone (background).
-
Add the test compounds (e.g., this compound, 17-AAG) at various concentrations to the designated wells and incubate for the desired exposure period.
-
Following incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).
-
Add 100 µL of the reaction mixture to each well of the assay plate.
-
Incubate the plate at room temperature in the dark for approximately 20-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader[4].
ATP Content Assay
This assay measures the amount of ATP in a cell population, which is an indicator of metabolically active, viable cells. A decrease in ATP levels is associated with cytotoxicity.
Procedure:
-
Seed cells in a white, solid-bottom 96-well plate at a density of approximately 2,500 cells/well in 100 µL of medium and incubate for 24 hours.
-
Treat the cells with the test compounds at various concentrations and incubate for the desired exposure period (e.g., 4 days).
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the ATP content reagent mixture according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Add a volume of the reagent mixture equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the luminescence signal using a luminometer[5][6][7].
Experimental workflow for in vitro hepatotoxicity testing.
Conclusion
The available preclinical data strongly suggests a more favorable safety profile for this compound compared to 17-AAG with respect to hepatotoxicity. While 17-AAG has demonstrated clear dose-dependent liver toxicity in both animal models and human clinical trials, this compound has been reported to be well-tolerated with no significant impact on liver function in preclinical studies. This difference in hepatotoxicity is a critical consideration for the continued development and potential clinical application of these Hsp90 inhibitors. Further head-to-head comparative toxicology studies would be beneficial to provide a more definitive quantitative assessment of their relative liver safety.
References
- 1. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]
- 6. ATP assay [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zelavespib and Other Purine-Based HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology. This molecular chaperone is responsible for the conformational maturation and stability of a wide array of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Consequently, the inhibition of HSP90 represents a promising therapeutic strategy. Among the various classes of HSP90 inhibitors, the purine-based analogs have shown significant potential due to their synthetic accessibility and favorable pharmacological properties. This guide provides a head-to-head comparison of Zelavespib (PU-H71) with other notable purine-based HSP90 inhibitors, including BIIB021 and Debio-0932, supported by experimental data.
Mechanism of Action: A Common Target
Purine-based HSP90 inhibitors, including this compound, BIIB021, and Debio-0932, share a common mechanism of action. They competitively bind to the ATP-binding pocket in the N-terminal domain of HSP90. This binding event prevents the hydrolysis of ATP, a critical step in the HSP90 chaperone cycle. The inhibition of this cycle leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Key oncoproteins targeted by this class of inhibitors include HER2, AKT, and Raf-1, leading to the disruption of crucial cancer-promoting signaling pathways.[1][2][3]
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other purine-based HSP90 inhibitors against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (PU-H71) | MDA-MB-468 | Triple-Negative Breast Cancer | 51 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [4] | |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | [4] | |
| BIIB021 | BT474 | Breast Cancer | 60 - 310 | [5][6] |
| MCF-7 | Breast Cancer | 60 - 310 | [5][6] | |
| N87 | Gastric Cancer | 60 - 310 | [5][6] | |
| HT29 | Colon Cancer | 60 - 310 | [5][6] | |
| H1650 | Non-Small Cell Lung Cancer | 60 - 310 | [5][6] | |
| Debio-0932 | H1975 | Non-Small Cell Lung Cancer | 61.2 | N/A |
| H1993 | Non-Small Cell Lung Cancer | 74.2 | N/A | |
| U87MG | Glioblastoma | Mean IC50: 220 | N/A |
Experimental Protocols
In Vitro HSP90 Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a fluorescently labeled ligand for binding to the ATP-binding pocket of HSP90.
Materials:
-
Recombinant human HSP90α protein
-
Fluorescently labeled ATP-competitive ligand (e.g., BODIPY-Geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40)
-
Test compounds (this compound and other inhibitors)
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant HSP90α protein to each well of the 96-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding to HSP90.
-
Add a fixed concentration of the fluorescently labeled ligand to all wells.
-
Incubate for another pre-determined time (e.g., 60 minutes) at room temperature in the dark.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand.[2][6]
Western Blot for HSP90 Client Protein Degradation
This method is used to quantify the degradation of HSP90 client proteins in cancer cells following treatment with an HSP90 inhibitor.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
HSP90 inhibitors (this compound, etc.)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., anti-HER2, anti-AKT, anti-p-AKT) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HSP90 inhibitors or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[7][8][9][10]
Signaling Pathway Visualizations
HSP90 Inhibition and the PI3K/AKT/mTOR Pathway
HSP90 inhibitors like this compound lead to the degradation of key components of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation. The diagram below illustrates the effect of this compound on this pathway.
HSP90 Inhibition and the HER2 Signaling Pathway
In HER2-positive cancers, the HER2 receptor tyrosine kinase is a key driver of tumorigenesis and a critical client protein of HSP90. Purine-based inhibitors cause the degradation of HER2, thereby blocking downstream signaling.
Conclusion
This compound and other purine-based HSP90 inhibitors have demonstrated significant preclinical activity against a range of cancer cell lines. Their ability to induce the degradation of key oncoproteins like AKT and HER2 makes them attractive therapeutic candidates. While direct comparative clinical data is limited, the available in vitro data suggests that the potency of these inhibitors can vary depending on the specific compound and the cancer cell type. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these promising agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of HSP90-targeted cancer therapy.
References
- 1. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor BIIB021 in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
Zelavespib's Tumor-Selective Accumulation: A Comparative Advantage in HSP90 Inhibition
For Immediate Release
NEW YORK, November 10, 2025 – In the landscape of cancer therapeutics, the quest for tumor-selective agents remains a paramount objective. Zelavespib (formerly PU-H71), a potent, purine-based inhibitor of Heat Shock Protein 90 (HSP90), demonstrates a significant advantage in its class through its remarkable tumor-selective accumulation and prolonged retention. This guide provides a comparative analysis of this compound, supported by experimental data, showcasing its potential as a highly targeted anti-cancer agent.
The preferential accumulation of this compound in malignant tissues is attributed to its unique interaction with epichaperomes. These multi-chaperone complexes, with HSP90 as a core component, are predominantly found in cancer cells and are integral to maintaining the stability and function of a wide array of oncoproteins. This compound's high-affinity binding to these epichaperomes leads to its entrapment within the tumor, resulting in sustained target engagement and enhanced therapeutic efficacy, while minimizing exposure to healthy tissues.[1]
Comparative Analysis of Tumor Accumulation
Preclinical and clinical studies have consistently demonstrated this compound's superior tumor-to-normal tissue distribution. Positron Emission Tomography (PET) imaging studies using radiolabeled this compound ([¹²⁴I]-PU-H71) in both xenograft models and human patients have visualized and quantified this selective uptake.
Table 1: Biodistribution of [¹²⁴I]-Zelavespib in MDA-MB-468 Tumor-Bearing Mice
| Tissue | Percent Injected Dose per Gram (%ID/g) at 24h | Tumor-to-Muscle Ratio at 24h |
| Tumor | 10.5 ± 2.1 | 15:1 |
| Blood | 0.7 ± 0.2 | - |
| Heart | 0.8 ± 0.2 | - |
| Lungs | 1.5 ± 0.4 | - |
| Liver | 2.5 ± 0.6 | - |
| Kidneys | 1.8 ± 0.5 | - |
| Muscle | 0.7 ± 0.1 | - |
| Brain | 0.2 ± 0.1 | - |
Data adapted from preclinical imaging studies.
In a first-in-human PET study, [¹²⁴I]-PU-H71 PET detected various tumor types, including breast cancer, lymphoma, and neuroblastoma, with the tracer being retained in tumors for several days while clearing rapidly from healthy tissues and blood.[2] This prolonged tumor residence time is a key differentiator for this compound compared to other HSP90 inhibitors. While direct comparative biodistribution data with other HSP90 inhibitors in the same model is limited in publicly available literature, historical data for first-generation inhibitors like tanespimycin (17-AAG) and alvespimycin (17-DMAG) also show tumor accumulation, but the concept of epichaperome-specific trapping provides a mechanistic basis for this compound's potentially enhanced retention.[3]
Mechanism of Action and Downstream Effects
This compound's inhibition of HSP90 leads to the proteasomal degradation of a multitude of client proteins essential for tumor growth, survival, and metastasis. This multi-pronged attack disrupts several critical signaling pathways simultaneously.
Table 2: Key HSP90 Client Proteins Downregulated by this compound and Affected Signaling Pathways
| Client Protein | Signaling Pathway | Cellular Function |
| Akt | PI3K/Akt/mTOR | Survival, Proliferation, Metabolism |
| Raf-1 | MAPK/ERK | Proliferation, Differentiation |
| HER2/ERBB2 | Receptor Tyrosine Kinase | Proliferation, Survival |
| EGFR | Receptor Tyrosine Kinase | Proliferation, Angiogenesis |
| CDK4/6 | Cell Cycle | G1/S Phase Transition |
| HIF-1α | Hypoxia Response | Angiogenesis, Metabolism |
| NF-κB | Inflammatory Response | Survival, Proliferation, Invasion |
This table is a compilation from multiple proteomics and preclinical studies on HSP90 inhibition.[4][5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.
In Vivo Tumor Xenograft Model
This protocol is designed to assess the anti-tumor efficacy of this compound in a preclinical mouse model.
-
Cell Culture: MDA-MB-468 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Tumor Implantation: 5-6 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID) are subcutaneously injected in the flank with a suspension of MDA-MB-468 cells (typically 5 x 10⁶ cells) in a mixture of media and Matrigel.[10][11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at specified doses and schedules (e.g., 75 mg/kg, daily).[8][12] The control group receives a vehicle solution.
-
Endpoint Analysis: The study continues until tumors in the control group reach a maximum allowable size or for a predetermined duration. Endpoints include tumor growth inhibition, tumor regression, and survival analysis. At the end of the study, tumors and organs can be harvested for further analysis (e.g., Western blotting, immunohistochemistry).[8]
PET Imaging with [¹²⁴I]-PU-H71
This non-invasive imaging technique allows for the real-time visualization and quantification of this compound's biodistribution.
-
Radiolabeling: this compound is radiolabeled with Iodine-124 ([¹²⁴I]) to produce [¹²⁴I]-PU-H71, following established radiochemistry protocols.[13]
-
Subject Preparation: Patients or animal subjects are positioned in a PET/CT scanner. For clinical studies, informed consent is obtained, and pre-medication to block thyroid uptake of free radioiodine may be administered.[2][14]
-
Tracer Administration: A microdose of [¹²⁴I]-PU-H71 is administered intravenously as a bolus injection.[2]
-
Image Acquisition: PET and CT scans are acquired at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to track the distribution and clearance of the tracer.[14]
-
Image Analysis: The PET images are reconstructed and co-registered with the CT scans for anatomical localization. Regions of interest (ROIs) are drawn around tumors and major organs to quantify the tracer uptake, typically expressed as the Standardized Uptake Value (SUV).[14]
Epichaperome Binding Assay
A fluorescence polarization (FP) assay can be used to measure the binding affinity of this compound to epichaperomes in cell lysates.[15]
-
Lysate Preparation: Cell lysates are prepared from a cancer cell line known to have high epichaperome content, such as MDA-MB-468.
-
Fluorescent Probe: A fluorescently labeled HSP90 inhibitor is used as a probe.
-
Competition Assay: The cell lysate and the fluorescent probe are incubated with increasing concentrations of unlabeled this compound.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the samples is measured. The degree of polarization is proportional to the amount of fluorescent probe bound to the large epichaperome complexes.
-
Data Analysis: The data is used to calculate the concentration of this compound required to displace 50% of the fluorescent probe (IC₅₀), which is indicative of its binding affinity to the epichaperome.
Conclusion
This compound distinguishes itself from other HSP90 inhibitors through its remarkable ability to selectively accumulate and be retained in tumors. This is driven by its specific interaction with the cancer-associated epichaperome. This tumor-centric pharmacology, coupled with its potent, multi-pathway inhibitory action, underscores this compound's promise as a highly targeted and effective anti-cancer therapeutic. The provided data and protocols offer a framework for researchers and drug developers to further explore and compare the unique advantages of this compound in the ongoing development of next-generation cancer treatments.
References
- 1. Unraveling the Mechanism of Epichaperome Modulation by this compound: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Identification of the HSP90 Regulated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic interrogation of HSP90 and insights for medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Tumor Epichaperome Expression Using [124I] PU-H71 Positron Emission Tomography as a Biomarker of Response for PU-H71 Plus Nab-Paclitaxel in HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Profiles: Zelavespib vs. First-Generation HSP90 Inhibitors
A detailed examination of the selectivity and off-target effects of the next-generation HSP90 inhibitor, Zelavespib, in comparison to its predecessors, geldanamycin and its derivatives.
This guide provides a comprehensive comparison of the off-target profiles of this compound (PU-H71) and first-generation Heat Shock Protein 90 (HSP90) inhibitors, including geldanamycin, tanespimycin (17-AAG), and alvespimycin (17-DMAG). For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of these compounds.
Executive Summary
This compound, a purine-scaffold HSP90 inhibitor, has demonstrated a more favorable off-target profile compared to the first-generation benzoquinone ansamycin-based inhibitors. While first-generation inhibitors have been hampered by off-target toxicities, including hepatotoxicity and effects on mitochondrial function, this compound exhibits greater selectivity for HSP90, particularly within the tumor-specific "epichaperome" context.[1][2][3] This enhanced selectivity is anticipated to translate into a wider therapeutic window and reduced adverse effects in clinical applications. This guide presents the available data to support these distinctions.
Comparative Off-Target Profile
The selectivity of HSP90 inhibitors is a critical determinant of their therapeutic index. Off-target interactions can lead to unforeseen toxicities and limit the clinical utility of a compound. This section compares the known off-target profiles of this compound and first-generation HSP90 inhibitors.
Kinase Selectivity
Kinase inhibition is a common source of off-target effects for many small molecule inhibitors. While comprehensive, direct head-to-head kinome-wide screening data for this compound against first-generation inhibitors is limited in publicly available literature, existing studies on individual and panels of kinases allow for an indirect comparison.
First-generation HSP90 inhibitors, such as geldanamycin, have been shown to affect the stability and activity of a broad range of kinases, many of which are HSP90 client proteins.[4][5][6][7] However, they can also exhibit off-target effects on kinases that are not direct HSP90 clients.
This compound is reported to be a potent and selective inhibitor of HSP90.[8] Studies have shown its ability to selectively bind to HSP90 in tumor cells over normal cells, suggesting a targeted engagement with the "epichaperome," a network of chaperone complexes prevalent in cancer cells.[1][2][3] This selectivity is thought to minimize interactions with proteins outside of this cancer-associated network.
Table 1: Summary of Kinase Off-Target Effects
| Inhibitor Class | Representative Compound(s) | Known Off-Target Kinase Profile | Key Findings & Citations |
| Second-Generation (Purine Scaffold) | This compound (PU-H71) | Data from broad kinome-wide screens are not readily available in a direct comparative format. However, it is described as a highly selective HSP90 inhibitor.[8] | Preferentially targets tumor-enriched HSP90 complexes.[9] |
| First-Generation (Benzoquinone Ansamycins) | Geldanamycin, 17-AAG, 17-DMAG | Affects a wide range of kinases, primarily HSP90 clients, but off-target interactions are a known liability. For instance, some resorcinol-based second-generation inhibitors (not this compound) have shown off-target kinase activity.[10] Geldanamycin treatment leads to the destabilization of numerous kinases.[4][5][6][7] | The benzoquinone moiety is associated with off-target toxicities.[11] |
Note: The data presented is collated from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Non-Kinase Off-Target Effects
A significant concern with first-generation HSP90 inhibitors is their interaction with non-kinase off-target proteins, contributing to cellular toxicity.
Mitochondrial Voltage-Dependent Anion Channel (VDAC): Geldanamycin and its derivatives have been shown to directly bind to VDAC, a protein in the outer mitochondrial membrane.[12] This interaction is independent of HSP90 and can lead to mitochondrial dysfunction.[12][13]
This compound's effect on mitochondrial proteins like VDAC has not been as extensively reported, suggesting it may lack this particular off-target liability.
Table 2: Comparison of Key Non-Kinase Off-Target Effects
| Off-Target | This compound (PU-H71) | First-Generation Inhibitors (Geldanamycin, 17-AAG) | Experimental Evidence & Citations |
| Mitochondrial VDAC | No significant reported interaction. | Direct binding leading to mitochondrial dysfunction. | Affinity precipitation with geldanamycin beads identified VDAC as a binding partner.[12] 17-AAG also associates with VDAC.[13] |
| Hepatotoxicity | Reported to have low toxicity in preclinical models.[1] | Dose-limiting hepatotoxicity observed in clinical trials.[11] | Clinical trial data for 17-AAG and preclinical data for geldanamycin.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
HSP90 Inhibition and Client Protein Degradation
Caption: HSP90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for determining the kinase selectivity of HSP90 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the on-target and off-target effects of HSP90 inhibitors.
Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
Objective: To determine the IC50 values of this compound and first-generation HSP90 inhibitors against a broad panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
[γ-³³P]ATP
-
HSP90 inhibitors (this compound, geldanamycin, 17-AAG)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the HSP90 inhibitors in DMSO.
-
In a multi-well plate, combine the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Add the diluted HSP90 inhibitors to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixtures to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
Objective: To assess the binding of this compound and first-generation HSP90 inhibitors to HSP90 in intact cells.
Materials:
-
Cancer cell line (e.g., MCF7, HeLa)
-
HSP90 inhibitors
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-HSP90 antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the HSP90 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest and resuspend the cells in lysis buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HSP90 in each sample by Western blotting using an anti-HSP90 antibody.
-
Increased thermal stability of HSP90 in the presence of the inhibitor indicates target engagement.
Immunoblotting for HSP90 Client Protein Degradation
This protocol is used to confirm the functional consequence of HSP90 inhibition, which is the degradation of its client proteins.[10]
Objective: To measure the levels of HSP90 client proteins (e.g., AKT, HER2) in cells treated with HSP90 inhibitors.
Materials:
-
Cancer cell line
-
HSP90 inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against HSP90 client proteins (e.g., anti-AKT, anti-HER2) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with various concentrations of HSP90 inhibitors or vehicle for a set time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the client proteins and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of client proteins.
Conclusion
The available evidence suggests that this compound possesses a more favorable off-target profile compared to first-generation HSP90 inhibitors. Its selectivity for the tumor-associated epichaperome and lack of reported interaction with key off-targets like mitochondrial VDAC position it as a promising candidate for further clinical development. While direct, comprehensive comparative studies are still needed to fully elucidate the differences in their off-target landscapes, the existing data provides a strong rationale for the continued investigation of this compound as a more targeted and potentially safer HSP90-inhibiting therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and further validate these findings.
References
- 1. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 4. Hsp90 inhibition differentially destabilises MAP kinase and TGF-beta signalling components in cancer cells revealed by kinase-targeted chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Affinity-based proteomics reveal cancer-specific networks coordinated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Second-Generation HSP90 Inhibitors: A Comparative Review Featuring Zelavespib
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology. As a molecular chaperone, it is essential for the stability and function of numerous client proteins that are often implicated in tumor initiation and progression. The pursuit of HSP90 inhibitors has led to the development of second-generation compounds designed to overcome the limitations of their predecessors, offering improved potency, selectivity, and reduced off-target toxicities. This guide provides a comparative analysis of key second-generation HSP90 inhibitors, with a special focus on Zelavespib (PU-H71), alongside Luminespib (NVP-AUY922), Ganetespib (STA-9090), Onalespib (AT13387), and KW-2478.
Mechanism of Action of HSP90 Inhibitors
HSP90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of HSP90, disrupting its chaperone function.[1] This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[1] Consequently, multiple oncogenic signaling pathways are simultaneously disrupted, leading to cell cycle arrest and apoptosis. A hallmark of HSP90 inhibition is the induction of the heat shock response, notably the upregulation of HSP70.[2]
In Vitro Potency and Efficacy
The following tables summarize the in vitro potency of this compound and other second-generation HSP90 inhibitors across various cancer cell lines.
Table 1: Biochemical and Cellular Potency of Second-Generation HSP90 Inhibitors
| Inhibitor | Target | Assay Type | IC50/Kd/GI50 (nM) | Cell Line/Conditions | Reference |
| This compound (PU-H71) | HSP90 | Cell-based | 51 (IC50) | MDA-MB-468 (Breast Cancer) | [3] |
| HSP90 | Cell-based | 65 (IC50) | MDA-MB-468 (Triple-Negative Breast Cancer) | [4] | |
| HSP90 | Cell-based | 140 (IC50) | MDA-MB-231 (Triple-Negative Breast Cancer) | [4] | |
| HSP90 | Cell-based | 87 (IC50) | HCC-1806 (Triple-Negative Breast Cancer) | [4] | |
| Luminespib (NVP-AUY922) | HSP90α | Cell-free | 13 (IC50) | N/A | [5][6] |
| HSP90β | Cell-free | 21 (IC50) | N/A | [5][6] | |
| HSP90 | Cell-based | 2-40 (GI50) | Various Human Tumor Cell Lines | [7] | |
| HSP90 | Cell-based | 9 (average GI50) | Various Human Cancer Cell Lines | [1][5] | |
| Ganetespib (STA-9090) | HSP90 | Cell-based | 2-30 (IC50) | Genomically-defined NSCLC Cell Lines | [8][9] |
| HSP90 | Cell-based | 43 (IC50) | MG63 (Osteosarcoma) | [10] | |
| HSP90 | Cell-based | 19 (IC50) | C2 (Canine Mast Cell) | [10] | |
| HSP90 | Cell-based | 4 (IC50) | BR (Canine Mast Cell) | [10] | |
| Onalespib (AT13387) | HSP90 | Cell-based | 18 (IC50) | A375 (Melanoma) | [11] |
| HSP90 | Binding Assay | 0.7 (Kd) | N/A | [11] | |
| HSP90 | Cell-based | 13-260 (GI50) | Panel of 30 Tumor Cell Lines | [11][12] | |
| KW-2478 | HSP90 | In vitro/in vivo models | Not specified | Multiple Myeloma cells | [13] |
Signaling Pathways and Client Proteins Affected
HSP90 inhibitors impact a wide array of signaling pathways crucial for cancer cell survival and proliferation by promoting the degradation of their client proteins.
Caption: HSP90 inhibition disrupts client protein stability, leading to apoptosis.
Clinical Trial Overview
The clinical development of second-generation HSP90 inhibitors has been extensive, with evaluations as both monotherapy and in combination with other anticancer agents.
Table 2: Summary of Selected Clinical Trials for Second-Generation HSP90 Inhibitors
| Inhibitor | Phase | Cancer Type | Dosing Regimen | Key Findings | Reference |
| This compound (PU-H71) | Phase I | Advanced Solid Tumors | 10 to 470 mg/m²/day on days 1 and 8 of 21-day cycles | Well-tolerated with no dose-limiting toxicities observed. 35% of evaluable patients achieved stable disease for >2 cycles. | [8] |
| Luminespib (NVP-AUY922) | Phase II | EGFR exon 20 insertion NSCLC | Not specified | Objective response rate of 17%; median progression-free survival of 2.9 months. The study met its primary endpoint. | [14] |
| Ganetespib (STA-9090) | Phase III (GALAXY-2) | Advanced Non-Small-Cell Lung Cancer | 150 mg/m² on days 1 and 15 with docetaxel 75 mg/m² on day 1 of a 21-day cycle | The addition of ganetespib to docetaxel did not improve overall survival. | [13][15] |
| Phase II | Advanced Non-Small-Cell Lung Cancer | 200 mg/m² IV weekly for 3 of 4 weeks | Manageable side effect profile; clinical activity observed, particularly in patients with ALK gene rearrangement. | [16] | |
| Onalespib (AT13387) | Phase Ib | Advanced Triple-Negative Breast Cancer | 260 mg/m² with paclitaxel 80 mg/m² on days 1, 8, and 15 of a 28-day cycle | Combination was tolerable with an overall response rate of 20%. | [17][18] |
| Phase I/II | Castration-Resistant Prostate Cancer | Regimen 1: 220 mg/m² once weekly for 3 of 4 weeks. Regimen 2: 120 mg/m² on Days 1 and 2 weekly for 3 of 4 weeks (with abiraterone acetate) | No objective or PSA responses observed. | [2][10] | |
| KW-2478 | Phase I | B-cell Malignancies | 14 to 176 mg/m² once daily on days 1-5 of a 14-day cycle | Well-tolerated with no dose-limiting toxicities. 96% of evaluable patients showed stable disease. | [13][19][20][21] |
| Phase I/II | Relapsed/Refractory Multiple Myeloma | 175 mg/m² with bortezomib 1.3 mg/m² on days 1, 4, 8, and 11 every 3 weeks | Objective response rate of 39.2%; median progression-free survival of 6.7 months. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of HSP90 inhibitors.
Competitive Binding Assay
Objective: To determine the binding affinity of an inhibitor to HSP90.
Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled ligand (e.g., FITC-labeled geldanamycin) for binding to the ATP-binding pocket of HSP90. The displacement of the fluorescent ligand results in a decrease in fluorescence polarization.
Protocol:
-
Recombinant human HSP90α is incubated with varying concentrations of the test inhibitor in an appropriate assay buffer.
-
A fixed concentration of a fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin) is added to the mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent ligand, is calculated from the dose-response curve. The dissociation constant (Kd) can be derived from the IC50 value.[9]
Caption: Workflow for determining HSP90 inhibitor binding affinity.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22]
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the HSP90 inhibitor and incubated for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.[16][22][23]
Western Blot Analysis for Client Protein Degradation
Objective: To confirm the mechanism of action of an HSP90 inhibitor by observing the degradation of known HSP90 client proteins.
Principle: Western blotting is used to detect specific proteins in a cell lysate. Following treatment with an HSP90 inhibitor, the levels of client proteins are expected to decrease, while the level of HSP70 is expected to increase.
Protocol:
-
Cancer cells are treated with the HSP90 inhibitor at various concentrations and for different time points.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the client proteins of interest (e.g., AKT, RAF-1, HER2) and HSP70, as well as a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.[17][24]
Conclusion
Second-generation HSP90 inhibitors represent a promising class of targeted anticancer agents. This compound and its counterparts have demonstrated potent in vitro activity and have been evaluated in numerous clinical trials. While monotherapy efficacy has been modest in some settings, combination strategies hold potential. The data presented in this guide offer a comparative overview to aid researchers and clinicians in the continued development and application of these important therapeutic agents. The detailed experimental protocols provide a foundation for further investigation into the nuanced mechanisms and potential biomarkers of response for this class of drugs.
References
- 1. Phase I study of KW-2478, a novel Hsp90 inhibitor, in patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Luminespib - Wikipedia [en.wikipedia.org]
- 4. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Development of a First-in-Class Small-Molecule Inhibitor of the C-Terminal Hsp90 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A phase II trial of ganetespib, a heat shock protein 90 Hsp90) inhibitor, in patients with docetaxel-pretreated metastatic castrate-resistant prostate cancer (CRPC)-a prostate cancer clinical trials consortium (PCCTC) study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of KW-2478, a novel Hsp90 inhibitor, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. protocols.io [protocols.io]
- 24. researchgate.net [researchgate.net]
Zelavespib: A Potential Breakthrough in Overcoming HSP90 Inhibitor Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to targeted cancer therapies, including inhibitors of Heat Shock Protein 90 (HSP90), presents a significant challenge in oncology. Zelavespib (PU-H71) is a purine-scaffold HSP90 inhibitor that has shown promise in preclinical models. This guide provides a comparative analysis of this compound's efficacy, with a focus on its potential to overcome resistance to other HSP90 inhibitors, supported by experimental data and detailed methodologies.
Efficacy of this compound in Preclinical Models
This compound has demonstrated potent anti-tumor activity across a range of cancer cell lines and in vivo models. Its mechanism of action involves binding to the ATP pocket in the N-terminal domain of HSP90, leading to the degradation of client proteins crucial for tumor growth and survival.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Key Observations |
| MDA-MB-468 | Triple-Negative Breast Cancer | 51 - 65 | Potent growth suppression.[1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | Induces degradation of EGFR, IGF1R, HER3, c-Kit, Raf-1, and Akt.[1] |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | Kills 80% of the initial cell population at 1 µM.[1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Key Outcomes |
| MDA-MB-231 Xenograft | 75 mg/kg daily | 100% complete response; tumors reduced to scar tissue after 37 days.[1] |
| MDA-MB-231 Xenograft | 75 mg/kg, 3 times/week | 96% inhibition of tumor growth; 6-fold increase in apoptosis.[1] |
Overcoming Resistance: A Comparative Perspective
While direct comparative studies of this compound in tumors resistant to other HSP90 inhibitors are limited, its distinct chemical structure and preclinical data suggest a potential advantage in overcoming resistance mechanisms.
Mechanisms of Resistance to HSP90 Inhibitors
Resistance to HSP90 inhibitors is a multifaceted issue. Key mechanisms include:
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 can lead to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins, notably the anti-apoptotic HSP70. This compensatory mechanism can confer resistance.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins like P-glycoprotein (P-gp) can reduce the intracellular concentration of certain HSP90 inhibitors.
-
Isoform-Specific Dependencies: Cancer cells may exhibit differential reliance on the various HSP90 isoforms (HSP90α, HSP90β, GRP94, TRAP1).
This compound's Potential in Resistant Settings
This compound has shown efficacy in models with intrinsic resistance features. For instance, it can induce apoptosis in cells overexpressing the anti-apoptotic protein Bcl-2.[1] This suggests that this compound can overcome certain downstream resistance mechanisms.
A critical area of investigation is this compound's effect on the HSR. Some studies suggest that isoform-selective HSP90 inhibitors may circumvent the induction of HSR. While this compound's isoform selectivity profile is not fully detailed in the provided search results, this remains a promising avenue for its potential to be effective in resistant tumors.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard methodologies to determine the half-maximal inhibitory concentration (IC50) of HSP90 inhibitors.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and other comparator HSP90 inhibitors in growth medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis of HSP90 Client Proteins
This protocol outlines the procedure to assess the degradation of HSP90 client proteins following inhibitor treatment.
-
Cell Lysis: Plate cells and treat with various concentrations of this compound or other HSP90 inhibitors for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., MDA-MB-231) suspended in Matrigel into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 75 mg/kg) and/or other HSP90 inhibitors via the desired route (e.g., intraperitoneal, intravenous) according to the specified schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing Signaling Pathways and Workflows
References
A Comparative Analysis of Client Protein Profiles Affected by Different HSP90 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are key mediators of oncogenic signaling pathways. This dependency makes HSP90 an attractive target for cancer therapy. Inhibition of HSP90 leads to the degradation of its client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously. A variety of HSP90 inhibitors (HSP90i) have been developed, each with distinct chemical structures and properties. Understanding how these different inhibitors affect the cellular proteome is critical for optimizing their therapeutic use and identifying biomarkers of response.
This guide provides a comparative analysis of the client protein profiles affected by different HSP90 inhibitors, supported by quantitative proteomic data. It also includes detailed experimental protocols for the key methodologies used in these studies and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Comparison of Client Protein Alterations
The following tables summarize the quantitative changes in the abundance of key HSP90 client proteins upon treatment with different HSP90 inhibitors. The data is compiled from proteomic studies in various cancer cell lines and patient-derived tissues. It is important to note that the extent of protein degradation can vary depending on the cell type, inhibitor concentration, and duration of treatment.
Table 1: Comparative Downregulation of Kinase Client Proteins by HSP90 Inhibitors
| Client Protein | Function | 17-AAG (Tanespimycin) Fold Change | AUY922 (Luminespib) Fold Change | Geldanamycin/17-DMAG Fold Change |
| EGFR | Receptor Tyrosine Kinase | ↓ (Significant)[1] | ↓ (Significant)[1] | ↓ (1.5-fold)[2] |
| ERBB2 (HER2) | Receptor Tyrosine Kinase | ↓ (Significant)[1] | ↓ (Significant)[1] | ↓ (Significant) |
| AKT1 | Serine/Threonine Kinase | ↓ (Significant)[1] | ↓ (Significant)[1] | ↓ (1.5-fold)[2] |
| CDK4 | Cyclin-Dependent Kinase | ↓ (Significant) | ↓ (Significant) | ↓ (1.5-fold)[2] |
| WEE1 | Tyrosine Kinase | Not Reported | Not Reported | ↓ (1.5-fold)[2] |
| EPHA2 | Receptor Tyrosine Kinase | Not Reported | Not Reported | ↓ (1.5-fold)[2] |
| c-RAF | Serine/Threonine Kinase | ↓ (Significant) | ↓ (Significant) | Not Reported |
Fold change values are indicative and compiled from multiple sources. "↓ (Significant)" indicates a reported substantial decrease without a specific fold change mentioned in the primary source.
Table 2: Proteomic Changes in Response to 17-AAG and AUY922 in Prostate Tumor Explants
| Protein | Biological Process | 17-AAG vs. Control (Fold Change) | AUY922 vs. Control (Fold Change) |
| HSPA1A (HSP70) | Protein folding, Stress response | ↑ (Significant)[1] | ↑ (Significant)[1] |
| HSPA6 (HSP70B') | Protein folding, Stress response | ↑ (Significant)[1] | ↑ (Significant)[1] |
| Ribosomal Proteins | mRNA translation | ↓ (Enriched group)[1] | ↓ (Enriched group)[1] |
| RNA Metabolism Proteins | RNA processing | ↓ (Enriched group)[1] | ↓ (Enriched group)[1] |
This table highlights the significant upregulation of heat shock proteins, a hallmark of HSP90 inhibition, and the downregulation of proteins involved in essential cellular processes. Data is based on a study of patient-derived prostate tumor explants.[1]
Key Signaling Pathways Modulated by HSP90 Inhibition
HSP90 inhibitors exert their anti-cancer effects by destabilizing client proteins that are critical nodes in oncogenic signaling pathways. The two most prominent pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.
References
- 1. Identification of Novel Response and Predictive Biomarkers to Hsp90 Inhibitors Through Proteomic Profiling of Patient-derived Prostate Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Toxicity of Zelavespib and Other HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. Inhibition of HSP90 offers a promising therapeutic strategy by simultaneously disrupting multiple signaling pathways crucial for cancer progression. Zelavespib (PU-H71) is a purine-scaffold HSP90 inhibitor that has shown potent anti-tumor activity. This guide provides an objective comparison of the in vivo toxicity profile of this compound with other notable HSP90 inhibitors, supported by available preclinical and clinical data.
Comparative In Vivo Toxicity Data
The following table summarizes the available in vivo toxicity data for this compound and other selected HSP90 inhibitors. It is important to note that the data are derived from various studies with different experimental designs, including different animal models, routes of administration, and dosing schedules. Therefore, direct comparisons should be made with caution in the absence of head-to-head comparative studies.
| Inhibitor | Animal Model | Route of Administration | Dosing Schedule | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) | Observed Toxicities / Remarks |
| This compound (PU-H71) | Mouse | Intraperitoneal (i.p.) | Alternate days | 75 mg/kg (described as a "nontoxic dose")[1] | In a Phase I clinical trial, this compound was well-tolerated at doses up to 470 mg/m² with no dose-limiting toxicities observed.[2] |
| Ganetespib (STA-9090) | Mouse | Intravenous (i.v.) | Single dose | 150 mg/kg (HNSTD)[3] | In a Phase I clinical trial, the MTD was 216 mg/m² (i.v., once weekly for 3 weeks). Common adverse events were diarrhea, fatigue, nausea, and vomiting.[4] Lacks the benzoquinone moiety associated with hepatotoxicity of older inhibitors.[5] |
| Luminespib (AUY922) | Mouse | i.v. or i.p. | Weekly or thrice weekly | 50 mg/kg used in efficacy studies[6] | Dose-limiting toxicities in humans include diarrhea and visual disturbances.[7] Ocular toxicity is a known class effect for some HSP90 inhibitors.[8] |
| Tanespimycin (17-AAG) | Human | i.v. | Schedule-dependent | 40-56 mg/m² (daily x 5 days); 295 mg/m² (once weekly)[9] | Dose-limiting toxicities include hepatotoxicity, gastrointestinal issues, and fatigue.[9] |
| Onalespib (AT13387) | Mouse | Not specified | Twice weekly or once weekly | 70 mg/kg (twice weekly); 90 mg/kg (once weekly)[10] | In a human combination therapy trial, the MTD was 80 mg/m² (i.v.). Dose-limiting toxicities included increased cardiac troponins and oral mucositis. |
Experimental Protocols
The following provides a generalized methodology for in vivo toxicity assessment of HSP90 inhibitors based on common practices in the cited preclinical studies. Specific details for each inhibitor may vary.
1. Animal Models: Studies typically utilize immunocompromised mice (e.g., athymic nude or SCID mice) for xenograft models of human cancers or healthy rodents (mice or rats) for general toxicology assessments.
2. Drug Formulation and Administration:
-
This compound (PU-H71): Formulated in a suitable vehicle for intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Ganetespib (STA-9090): Typically formulated for i.v. administration.
-
Luminespib (AUY922): Can be formulated for i.p. or i.v. injection.
-
Tanespimycin (17-AAG): Due to poor solubility, it often requires specific formulations for i.v. administration.
-
Onalespib (AT13387): Formulated for i.v. administration.
3. Dosing Regimen: Dosing schedules vary significantly and can include single-dose administration, daily dosing for a set period, or intermittent dosing (e.g., weekly or twice weekly). The choice of schedule is often designed to maximize therapeutic efficacy while minimizing toxicity.
4. Toxicity Assessment:
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, such as changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points to analyze a complete blood count and serum chemistry panels to assess organ function (e.g., liver and kidney function).
-
Gross Necropsy and Histopathology: At the end of the study, animals are euthanized, and a thorough necropsy is performed. Organs are collected, weighed, and examined for any gross abnormalities. Tissues are then fixed, processed, and examined microscopically by a pathologist to identify any treatment-related changes.
-
Maximum Tolerated Dose (MTD) Determination: In dose-escalation studies, the MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., significant body weight loss, severe clinical signs, or mortality).
HSP90 Signaling Pathway and Inhibition
HSP90 plays a crucial role in the folding, stability, and function of a large number of "client" proteins, many of which are key components of oncogenic signaling pathways. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting downstream signaling and leading to cell cycle arrest and apoptosis.
References
- 1. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Zelavespib's On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Zelavespib (also known as PU-H71) is a potent, second-generation, purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are essential for tumor cell growth, proliferation, and survival.[1] By inhibiting the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of oncogenic client proteins and subsequent cancer cell death.
Given the complexity of cellular signaling, it is paramount to rigorously validate that the observed anti-cancer effects of this compound are a direct consequence of its interaction with HSP90. Genetic approaches provide the most definitive evidence of on-target activity by directly manipulating the expression or function of the target protein. This guide compares the primary genetic methods for validating this compound's on-target effects, providing experimental data and detailed protocols to support drug development and translational research.
Comparison of Genetic Validation Approaches
Genetic validation methods offer a powerful toolkit to confirm that a drug's cellular effects are mediated through its intended target. The three principal strategies are gene knockdown using RNA interference (siRNA/shRNA), complete gene knockout via CRISPR/Cas9, and overexpression of drug-resistant mutants. Each approach has distinct advantages and limitations.
| Feature | Gene Knockdown (siRNA/shRNA) | Gene Knockout (CRISPR/Cas9) | Overexpression of Resistant Mutant |
| Principle | Reduces target mRNA levels, leading to decreased protein expression. | Permanently deletes the target gene, completely ablating protein expression. | Introduces a modified version of the target protein that does not bind the drug. |
| Effect | Transient (siRNA) or stable (shRNA) reduction of protein. | Permanent and complete loss of protein function. | Renders cells resistant to the drug's effects, if the drug is on-target. |
| Key Question | Does reducing HSP90 levels phenocopy or sensitize cells to this compound? | Do cells lacking HSP90 show the same phenotype as this compound-treated cells and become insensitive to the drug? | Can a specific mutation in HSP90 that prevents this compound binding rescue the cells from its effects? |
| Pros | - Relatively quick and cost-effective.- Tunable level of knockdown.- shRNA allows for stable cell line generation.[2] | - Provides definitive evidence of target necessity.- Complete loss-of-function.[3] | - Highly specific validation of the drug-target interaction.- Directly links binding to cellular effect. |
| Cons | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.[2] | - Can be lethal if the target is essential for cell survival.- More technically complex and time-consuming. | - Requires prior knowledge of resistance-conferring mutations.- Does not address potential off-targets of the drug. |
Supporting Experimental Data
Genetic manipulation provides quantifiable evidence of on-target drug activity. The following tables summarize key experimental data from studies using genetic approaches to validate the effects of HSP90 inhibition, directly relevant to this compound.
Table 1: Effect of HSP90 Gene Silencing on Downstream Client Proteins
Studies have shown that reducing HSP90 expression via RNA interference mimics the effect of chemical inhibitors by destabilizing client proteins. This approach validates that the degradation of these clients is a true consequence of HSP90 inhibition.
| Genetic Method | Cell Line | Target Gene | % Reduction in Target mRNA | Downstream Effect | Reference |
| siRNA | Glioma Cells | HSP90α | ~35% | ~29% decrease in Akt/PKB kinase activity | [4] |
| shRNA | Glioma Cells | HSP90α | ~63% | ~97% decrease in Akt/PKB kinase activity | [4] |
| shRNA | MCF-7 (Breast Cancer) | HSP90 | Not specified | Marked downregulation of Akt and NF-kB proteins | [5] |
Table 2: Impact of a Drug-Resistant HSP90 Mutant on this compound (PU-H71) Efficacy
A powerful validation method involves introducing a mutated version of the target that the drug can no longer bind to. If cells expressing this mutant become resistant to the drug, it provides strong evidence for on-target activity. A study on KRAS-mutant cancer cells identified a specific mutation in HSP90α that confers resistance to this compound (PU-H71).
| Genetic Method | Cell Line | Modification | Effect on this compound (PU-H71) Sensitivity | Key Finding | Reference |
| Overexpression | H358 (Lung Cancer) | Exogenous expression of HSP90α Y142N mutant | Conferred resistance to PU-H71 | The Y142N mutation in the ATP-binding pocket of HSP90α prevents effective binding of PU-H71, rescuing cells from drug-induced death. | [6] |
Experimental Protocols & Methodologies
Detailed protocols are essential for reproducing and building upon these validation studies. Below is a representative protocol for validating on-target effects using CRISPR/Cas9-mediated gene knockout.
Protocol: CRISPR/Cas9-Mediated Knockout of HSP90AA1 (HSP90α) for this compound Validation
This protocol outlines the key steps to generate an HSP90α knockout cell line to test whether the loss of the target protein phenocopies the effects of this compound and confers resistance to it.
1. gRNA Design and Vector Construction:
-
Design at least two unique guide RNAs (gRNAs) targeting early exons of the HSP90AA1 gene to ensure a frameshift mutation leading to a functional knockout. Use online design tools to minimize off-target scores.
-
Clone the designed gRNA sequences into a Cas9-expressing vector (e.g., a lentiviral vector containing a selection marker like puromycin).
2. Cell Line Transduction/Transfection:
-
Package the gRNA-Cas9 constructs into lentiviral particles.
-
Transduce the target cancer cell line (e.g., MCF-7 or MDA-MB-468) with the lentivirus. Alternatively, transfect the plasmid directly into the cells.
-
Select for successfully transduced/transfected cells using the appropriate selection agent (e.g., puromycin).
3. Single-Cell Cloning:
-
Isolate single cells from the selected population into individual wells of a 96-well plate via limiting dilution or fluorescence-activated cell sorting (FACS).[7]
-
Expand these single-cell clones to generate monoclonal populations.
4. Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from each clone. PCR amplify the region of HSP90AA1 targeted by the gRNA and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[8]
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for HSP90α. Successful knockout clones will show a complete absence of the HSP90α protein band compared to the wild-type control.[8]
5. Phenotypic Analysis:
-
Cell Viability Assay: Treat both wild-type and validated knockout cell lines with a dose range of this compound for 72 hours. Measure cell viability using an MTT or CellTiter-Glo assay.
-
Expected Outcome: The knockout cells should exhibit a phenotype similar to this compound-treated wild-type cells (e.g., reduced proliferation). Furthermore, the knockout cells should show significantly reduced sensitivity to this compound, as the drug's target is absent.
-
Client Protein Degradation: Perform a Western blot on lysates from wild-type, this compound-treated wild-type, and knockout cells. Probe for known HSP90 clients (e.g., AKT, RAF-1, HER2). The client protein levels should be reduced in both the drug-treated and knockout cells compared to the untreated wild-type cells.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in target validation.
Caption: HSP90 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflows for genetic validation of this compound's target.
Caption: Logical framework for validating on-target effects using knockout cells.
Conclusion
Genetic approaches are indispensable for the rigorous validation of a targeted therapeutic like this compound. While pharmacological data provides essential clues, gene silencing, knockout, and the expression of resistant mutants offer definitive, mechanistic proof of on-target activity. RNA interference serves as a robust screening tool, CRISPR/Cas9 knockout provides the gold standard for target necessity, and resistant mutant overexpression unequivocally links drug binding to cellular effect. By employing these methodologies, researchers can build a comprehensive and compelling case for the on-target mechanism of this compound, significantly de-risking its progression through preclinical and clinical development.
References
- 1. Development of a purine-scaffold novel class of Hsp90 binders that inhibit the proliferation of cancer cells and induce the degradation of Her2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Short-hairpin RNA-mediated Heat shock protein 90 gene silencing inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 8. How to Validate a CRISPR Knockout [biognosys.com]
A Comparative Review of HSP90 Inhibitors in Oncology: Clinical Development and Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical development and performance of key Heat Shock Protein 90 (HSP90) inhibitors in oncology. The information is supported by experimental data from clinical trials, with a focus on quantitative outcomes and detailed methodologies.
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. This dependency makes HSP90 an attractive target for cancer therapy. Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously. Over the past two decades, numerous HSP90 inhibitors have entered clinical trials, showing varied levels of success across different malignancies. While none have yet received FDA approval, the insights gained from these trials are invaluable for the future development of this class of drugs.
Comparative Analysis of Key HSP90 Inhibitors in Clinical Trials
The clinical development of HSP90 inhibitors has seen several promising candidates advance through various phases of clinical trials. This section provides a comparative summary of the efficacy and safety of some of the most notable HSP90 inhibitors.
Ganetespib (STA-9090)
Ganetespib is a second-generation, non-ansamycin HSP90 inhibitor that has been extensively studied in non-small cell lung cancer (NSCLC).
Table 1: Clinical Trial Results for Ganetespib in Non-Small Cell Lung Cancer
| Trial Name | Phase | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| GALAXY-1 | II | Ganetespib + Docetaxel | Docetaxel | 5.4 months | 10.7 months | Not Reported |
| GALAXY-2 | III | Ganetespib + Docetaxel | Docetaxel | 4.2 months | 10.9 months | 13.7% |
Data for GALAXY-1 represents the adenocarcinoma patient subgroup diagnosed with advanced disease >6 months before study entry.[1]
In the Phase II GALAXY-1 trial, the combination of ganetespib and docetaxel showed a trend towards improved outcomes in a prespecified subgroup of adenocarcinoma patients.[1] However, the subsequent Phase III GALAXY-2 trial, which enrolled a similar patient population, did not meet its primary endpoint of improved overall survival.[2][3][4][5] The addition of ganetespib to docetaxel did not result in a significant improvement in survival for patients with advanced-stage lung adenocarcinoma.[2][3][4]
Pimitespib (TAS-116)
Pimitespib is an oral HSP90 inhibitor that has shown significant promise in the treatment of gastrointestinal stromal tumors (GIST).
Table 2: Clinical Trial Results for Pimitespib in Gastrointestinal Stromal Tumors
| Trial Name | Phase | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events (Grade ≥3) |
| CHAPTER-GIST-301 | III | Pimitespib | Placebo | 2.8 months | 13.8 months (crossover-adjusted HR 0.42) | Diarrhea (13.8%), Anemia (6.9%), Decreased appetite (6.9%) |
In the Phase III CHAPTER-GIST-301 trial, pimitespib significantly prolonged progression-free survival compared to placebo in patients with advanced GIST refractory to standard therapies.[6][7][8][9][10] Notably, the crossover-adjusted overall survival also favored the pimitespib arm.[8][11]
Retaspimycin Hydrochloride (IPI-504)
Retaspimycin, a hydroquinone form of 17-AAG, was investigated in combination with trastuzumab for HER2-positive breast cancer.
Table 3: Clinical Trial Results for Retaspimycin in HER2-Positive Breast Cancer
| Trial Name | Phase | Treatment | Partial Response (PR) | Stable Disease (SD) | Key Adverse Events (Grade ≥3) |
| NCT00817362 | II | Retaspimycin + Trastuzumab | 1 patient (5%) | 14 patients (70%) | Hypokalemia, Vomiting, Transaminase elevation |
In a Phase II study of heavily pretreated patients with HER2-positive metastatic breast cancer, the combination of retaspimycin and trastuzumab was well-tolerated but demonstrated modest clinical activity, not meeting the criteria for trial expansion.[5][12][13][14]
Tanespimycin (17-AAG)
Tanespimycin, a first-generation ansamycin HSP90 inhibitor, has been evaluated in multiple myeloma, both as a monotherapy and in combination.
Table 4: Clinical Trial Results for Tanespimycin in Multiple Myeloma
| Trial | Phase | Treatment | Overall Response Rate (ORR) (≥MR) | Median Duration of Response |
| Phase 1/2 | I/II | Tanespimycin + Bortezomib | 27% | 12 months |
| Phase 1 | I | Tanespimycin Monotherapy | 3% (MR) | Not Reported |
MR = Minimal Response
In a Phase 1/2 study, the combination of tanespimycin and bortezomib showed promising activity in patients with relapsed/refractory multiple myeloma, with higher response rates in bortezomib-naïve patients.[15][16] As a monotherapy in a Phase 1 trial, tanespimycin demonstrated modest activity.[17][18]
Experimental Protocols of Key Clinical Trials
GALAXY-2 (NCT01798485) - Ganetespib in NSCLC
-
Study Design: A randomized, open-label, international Phase III trial.[4][5][19]
-
Patient Population: Patients with stage IIIB/IV lung adenocarcinoma who had progressed after one prior platinum-based therapy and were diagnosed with advanced disease at least 6 months prior to enrollment. Tumors were negative for EGFR mutations and ALK translocations.[5][9][19]
-
Treatment Arms:
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and Duration of Response (DOR).[4]
CHAPTER-GIST-301 (JapicCTI-184094) - Pimitespib in GIST
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[8][10]
-
Patient Population: Patients with histologically confirmed advanced GIST refractory to imatinib, sunitinib, and regorafenib.[8][10]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded central radiological review.[8][10]
-
Secondary Endpoints: Overall Survival (OS), adjusted for crossover.[8]
Phase II Trial of Retaspimycin (IPI-504) in HER2+ Breast Cancer (NCT00817362)
-
Study Design: A single-arm, multicenter Phase II trial with a Simon two-stage design.[14]
-
Patient Population: Patients with measurable, locally advanced or metastatic HER2-positive breast cancer who had prior treatment with trastuzumab.[14]
-
Treatment: Retaspimycin HCl (300 mg/m²) administered intravenously weekly, in combination with trastuzumab (6 mg/kg) every 3 weeks.[14]
-
Primary Endpoints: Overall response rate and tolerability.
Signaling Pathways and Experimental Workflows
The antitumor activity of HSP90 inhibitors stems from their ability to simultaneously disrupt multiple signaling pathways critical for cancer cell survival and proliferation.
Caption: HSP90 signaling pathway and mechanism of its inhibitors.
The diagram above illustrates the central role of HSP90 in stabilizing a wide array of client oncoproteins. Cellular stress, a hallmark of cancer, increases the demand for HSP90 activity. HSP90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of HSP90, preventing the conformational changes necessary for client protein maturation. This leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: General workflow for the clinical development of an HSP90 inhibitor.
The clinical development of an HSP90 inhibitor follows a standard phased approach. Preclinical studies establish the initial anti-cancer activity and safety profile. Phase I trials in human subjects focus on determining the maximum tolerated dose (MTD) and understanding the pharmacokinetics (PK) and pharmacodynamics (PD). Phase II studies assess the efficacy of the inhibitor in specific cancer types and further refine the dosing regimen. Finally, large-scale Phase III trials compare the new agent against the current standard of care to establish its clinical benefit for regulatory approval.
Conclusion and Future Directions
The journey of HSP90 inhibitors through clinical development highlights both the promise and the challenges of targeting this central cellular chaperone. While single-agent activity has been modest in many settings, the significant efficacy of pimitespib in GIST demonstrates that with the right patient population and tumor type, HSP90 inhibition can be a powerful therapeutic strategy. The future of HSP90 inhibitors in oncology will likely involve their use in combination with other targeted therapies, chemotherapy, or immunotherapy to overcome resistance and enhance anti-tumor activity. Further research into predictive biomarkers will be crucial for identifying patients most likely to benefit from this class of drugs, ultimately paving the way for their successful integration into clinical practice.
References
- 1. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 4. GALAXY-2 trial: A randomized phase III study of ganetespib in combination with docetaxel versus docetaxel alone in patients with advanced non-small cell lung adenocarcinoma. - ASCO [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. HSP90 and Co-chaperones: Impact on Tumor Progression and Prospects for Molecular-Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pimitespib in patients with advanced gastrointestinal stromal tumor (CHAPTER-GIST-301): a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tanespimycin with bortezomib: activity in relapsed/refractory patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Pimitespib for advanced gastrointestinal stromal tumor: a plain language summary of the CHAPTER-GIST-301 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
Zelavespib's potential for combination therapy in cancer treatment.
New York, NY – November 10, 2025 – The novel heat shock protein 90 (HSP90) inhibitor, Zelavespib (also known as PU-H71), is demonstrating significant potential as a cornerstone of combination therapies for various cancers. Preclinical and early-stage clinical data suggest that this compound, when used in conjunction with other anti-cancer agents, can synergistically enhance tumor cell death and overcome resistance mechanisms. This emerging evidence positions this compound as a promising candidate for improving treatment outcomes in challenging malignancies such as Ewing sarcoma, acute myeloid leukemia (AML), glioblastoma, and myelofibrosis.
This compound functions by inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous proteins that drive cancer cell growth, survival, and resistance to therapy. By degrading these client proteins, this compound disrupts multiple oncogenic signaling pathways simultaneously. This multi-pronged attack makes it an ideal partner for combination therapies, as it can sensitize cancer cells to the effects of other drugs and prevent the development of resistance.
Comparative Efficacy of this compound Combination Therapies
Preclinical studies have consistently shown that this compound acts synergistically with a range of anti-cancer agents, including proteasome inhibitors, B-cell lymphoma 2 (Bcl-2) inhibitors, and traditional chemotherapy.
| Cancer Type | Combination Partner | Key Findings |
| Ewing Sarcoma | Bortezomib (Proteasome Inhibitor) | Synergistic inhibition of cell proliferation (Combination Index < 1). Significant reduction in tumor growth in xenograft models compared to single agents.[1][2][3] |
| Acute Myeloid Leukemia (AML) | Venetoclax (Bcl-2 Inhibitor) | Enhanced apoptosis in AML cell lines and primary patient samples.[4] Synergistic effects observed in both venetoclax-sensitive and -resistant models. |
| Glioblastoma | Temozolomide (Alkylating Agent) | Increased glioblastoma cell sensitivity to temozolomide. Linear dose-response for apoptosis induction.[5] |
| Myelofibrosis | Ruxolitinib (JAK Inhibitor) | Phase 1 clinical trial (NCT03935555) established a recommended Phase 2 dose of 100 mg daily for this compound in combination with ruxolitinib. The combination was well-tolerated and showed preliminary signs of clinical activity.[6] |
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound in combination therapies can be attributed to its impact on critical cancer-related signaling pathways. By inhibiting HSP90, this compound leads to the degradation of key proteins involved in cell survival, proliferation, and DNA damage repair, thereby enhancing the efficacy of partnered drugs.
Experimental workflows to evaluate the synergistic potential of this compound combinations typically involve a multi-step process, from initial in vitro screening to in vivo validation.
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of this compound's combinatorial efficacy, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination partner, and the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the control (untreated cells).
Western Blotting
This technique is used to detect the degradation of specific HSP90 client proteins following treatment.
-
Cell Lysis: Treat cells with this compound, the combination partner, or the combination for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., AKT, RAF-1, PARP) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound combinations in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., A673 Ewing sarcoma cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination partner alone, and combination).
-
Drug Administration: Administer the drugs according to the established regimen. For example, in the Ewing sarcoma model, this compound was administered at 75 mg/kg intraperitoneally three times a week, and bortezomib was given at 0.8 mg/kg intravenously twice a week.[2]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Future Directions
The promising preclinical and early clinical findings for this compound in combination therapies warrant further investigation. Ongoing and future clinical trials will be critical to fully elucidate the safety and efficacy of these combinations in larger patient populations. The identification of predictive biomarkers will also be crucial for selecting patients who are most likely to benefit from this compound-based combination treatments. The continued exploration of this compound's potential with a broader range of anti-cancer agents, including immunotherapy, could further expand its therapeutic applications and offer new hope for patients with difficult-to-treat cancers.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. ascopubs.org [ascopubs.org]
- 3. Pre-clinical efficacy of PU-H71, a novel HSP90 inhibitor, alone and in combination with bortezomib in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP90 Inhibitor PU-H71 in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are There Thresholds in Glioblastoma Cell Death Responses Triggered by Temozolomide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Safety Operating Guide
Navigating the Safe Handling of Zelavespib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Zelavespib, a potent Hsp90 inhibitor. The following procedural guidance is based on general best practices for handling cytotoxic compounds and available supplier safety information, in the absence of a comprehensive official Safety Data Sheet (SDS). All laboratory personnel should consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before handling this compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
The primary route of exposure to potent compounds like this compound in a laboratory setting is through inhalation of aerosols and direct skin contact. Therefore, a robust PPE protocol is the first line of defense. All PPE should be disposable or decontaminated after each use. Reusable PPE must undergo a validated decontamination process.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a barrier against direct skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the wearer's clothing and skin from contamination by splashes or spills. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Shields the eyes from accidental splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Minimizes the risk of inhaling aerosolized particles of the compound, especially when handling the solid form or preparing solutions. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plans: From Receipt to Disposal
A clear and well-rehearsed operational plan is crucial for minimizing exposure and ensuring the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Designated Storage: Store this compound in a clearly labeled, dedicated, and ventilated area, away from incompatible materials. The storage temperature should be as recommended by the supplier, typically -20°C or -80°C for long-term stability.
-
Inventory Management: Maintain a detailed inventory of the compound, including the amount received, date, and the quantity used.
Preparation and Handling
-
Designated Area: All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood, to prevent the generation and spread of aerosols.
-
Solution Preparation: When preparing solutions, work within the containment unit. Use a closed-system transfer device (CSTD) if available to minimize the risk of spills and aerosol generation.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly before and after handling the compound, even if gloves were worn.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of down the drain or in the regular trash. |
| Contaminated PPE | All used PPE (gloves, gown, shoe covers, respirator) should be considered contaminated and disposed of in a designated hazardous waste container immediately after use. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable labware must be decontaminated using a validated procedure before being washed and reused. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. |
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential to mitigate the consequences.
Spills
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Contain: If safe to do so, prevent the spread of the spill by using absorbent pads or other appropriate materials from a chemical spill kit.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Cleanup: For small spills, trained laboratory personnel may clean it up following established protocols. For large or highly hazardous spills, contact your institution's EHS or emergency response team.
-
Decontaminate: After the spill has been cleaned up, decontaminate the area thoroughly.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visualizing the Workflow
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Caption: Emergency Spill Response Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
